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  • Product: N-(2-Methoxy-phenyl)-guanidine
  • CAS: 61705-89-3

Core Science & Biosynthesis

Foundational

The Ortho-Methoxy Effect: Physicochemical Profiling and Synthetic Utility of N-(2-Methoxyphenyl)guanidine

[1] Executive Summary N-(2-Methoxyphenyl)guanidine (often abbreviated as 2-MeO-Ph-Guanidine) represents a critical structural motif in medicinal chemistry, serving as both a privileged pharmacophore and a versatile synth...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(2-Methoxyphenyl)guanidine (often abbreviated as 2-MeO-Ph-Guanidine) represents a critical structural motif in medicinal chemistry, serving as both a privileged pharmacophore and a versatile synthetic intermediate.[1][2][3][4] Unlike simple alkyl guanidines, the attachment of the guanidine moiety to an ortho-substituted aromatic ring introduces unique electronic and steric constraints. This guide dissects the molecule’s dual nature: its role as a cation-mimic in ion channel blockers (specifically NMDA receptors) and its utility as a dinucleophile in the construction of nitrogenous heterocycles.

Part 1: Physicochemical Architecture

The physicochemical behavior of N-(2-Methoxyphenyl)guanidine is defined by the interplay between the highly basic guanidine group and the electron-rich, yet sterically demanding, o-anisyl ring.[1]

Basicity and Protonation State

While aliphatic guanidines exhibit a


 near 13.6, the phenyl ring in N-(2-Methoxyphenyl)guanidine lowers the basicity significantly due to resonance delocalization of the nitrogen lone pairs into the aromatic 

-system.
  • Estimated

    
    :  ~10.5 – 11.0 (Conjugate Acid)[1]
    
  • Physiological State: At pH 7.4, the molecule exists almost exclusively (>99.9%) as the guanidinium cation.

  • The "Ortho" Effect: The 2-methoxy substituent plays a subtle but critical role. Through the Mesomeric Effect (+M) , it donates electron density to the ring, potentially raising the

    
     slightly compared to unsubstituted phenylguanidine. However, the Inductive Effect (-I)  of the oxygen atom withdraws density.
    
  • Intramolecular H-Bonding: In the neutral tautomer, an intramolecular hydrogen bond can form between the methoxy oxygen and a guanidine hydrogen, stabilizing specific conformations. This is disrupted upon protonation, but it influences the lipophilicity of the free base.

Tautomeric Equilibrium

Understanding tautomerism is vital for ligand-receptor docking simulations.

  • Solid State/Salt: Exists as the symmetrical guanidinium cation (

    
    -like symmetry if unsubstituted, but distorted by the methoxy group).[1]
    
  • Solution (Free Base): The imine double bond can migrate. The form where the double bond is conjugated with the phenyl ring (anilinic nitrogen) is generally less favored than the form where the double bond is on the terminal nitrogen, preserving the aromaticity of the ring and the basicity of the

    
     nitrogen.
    
Solubility Profile
SolventSolubility (Free Base)Solubility (HCl Salt)Notes
Water Low (< 1 mg/mL)High (> 50 mg/mL)Salt formation breaks crystal lattice energy.[1]
DMSO HighHighStandard solvent for bio-assays.
Ethanol ModerateModerateUseful for recrystallization.
DCM HighLowUsed for extraction of the free base.

Part 2: Synthetic Methodologies

We present two distinct protocols: one for bulk preparation (cost-effective) and one for precision medicinal chemistry (high purity/mild conditions).[1]

Protocol A: The Cyanamide Route (Bulk/Industrial)

Best for: Large scale synthesis where harsh thermal conditions are tolerable.[1]

Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophilic cyanamide carbon, followed by proton transfer.

Reagents:

  • 2-Methoxyaniline (o-Anisidine) [1.0 equiv][1][5]

  • Cyanamide (50% aq.[6] solution) [1.5 equiv]

  • Conc. HCl [1.0 equiv]

  • Ethanol (Solvent)[1][5]

Step-by-Step:

  • Salt Formation: Dissolve 2-methoxyaniline in ethanol. Add conc. HCl dropwise to form the hydrochloride salt in situ.

  • Addition: Add the cyanamide solution.

  • Reflux: Heat the mixture to reflux (

    
    C) for 16–24 hours. The reaction is driven by the entropy of the system and the stability of the resulting guanidinium salt.
    
  • Workup: Cool to

    
    C. The product often precipitates as the hydrochloride salt.
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Ether to remove unreacted aniline (which is toxic).

Protocol B: The Guanylpyrazole Route (Precision MedChem)

Best for: Late-stage functionalization or when avoiding strong acids.[1]

Mechanism: 1H-Pyrazole-1-carboxamidine acts as a guanylating agent.[1] The pyrazole is a superior leaving group compared to ammonia (used in S-methylisothiourea methods).

Reagents:

  • 2-Methoxyaniline [1.0 equiv][1]

  • 1H-Pyrazole-1-carboxamidine HCl [1.0 equiv][1]

  • DIPEA (Diisopropylethylamine) [1.2 equiv][1]

  • DMF or Acetonitrile (Solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve the aniline and the guanylating agent in DMF (0.5 M concentration).

  • Base Addition: Add DIPEA to scavenge the HCl and activate the aniline nucleophile.

  • Reaction: Stir at

    
    C for 4-8 hours.
    
  • Monitoring: Monitor by LC-MS (Look for M+1 = 166.1).

  • Isolation: Evaporate solvent. Triturate the residue with cold diethyl ether to remove the pyrazole byproduct.

Visualization: Synthetic Pathways

Synthesis Aniline 2-Methoxyaniline (Starting Material) Cyanamide Cyanamide (aq) HCl, Reflux Aniline->Cyanamide Path A (Bulk) Pyrazole 1H-Pyrazole-1-carboxamidine DIPEA, DMF, 60°C Aniline->Pyrazole Path B (MedChem) Intermediate_A Transition State (Tetrahedral) Cyanamide->Intermediate_A Product N-(2-Methoxyphenyl)guanidine (Target) Intermediate_A->Product - NH3 (if thiourea) or rearrangement Pyrazole->Product - Pyrazole

Figure 1: Comparison of Bulk (Cyanamide) vs. Precision (Pyrazole) synthetic routes.[1]

Part 3: Medicinal Chemistry Utility[6]

Ion Channel Blockade (NMDA Receptors)

The N-(2-methoxyphenyl)guanidine scaffold acts as a cation mimic .[1] In the NMDA receptor, the magnesium ion (


) normally blocks the channel pore at resting membrane potential.
  • Mechanism: The protonated guanidinium group binds deep within the ion channel pore (PCP site).

  • Steric Fit: The ortho-methoxy group provides bulk that prevents the molecule from passing through the channel, effectively "plugging" it. This is similar to the mechanism of Aptiganel (Cerestat).

  • Electronic Repulsion: The positive charge repels incoming

    
     and 
    
    
    
    ions.
Heterocycle Synthesis (The "Dinucleophile" Role)

For drug discovery, this molecule is a precursor to 2-amino-quinazolines and 2-amino-pyrimidines .[1]

  • Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or

    
    -ketoesters.[1]
    
  • Significance: This converts the flexible guanidine into a rigid bicyclic or monocyclic aromatic system, locking the pharmacophore into a specific conformation for kinase inhibition (e.g., CDK or VEGFR inhibitors).

Visualization: Pharmacophore Interactions

Interaction cluster_receptor NMDA Receptor Pore (PCP Site) cluster_ligand N-(2-Methoxyphenyl)guanidine Glu_Residue Glutamate/Aspartate Residues (Anionic Site) Hydrophobic_Pocket Hydrophobic Pocket (Phe/Trp) Guanidine_H Guanidinium Proton (+) Guanidine_H->Glu_Residue Ionic / H-Bond (Strong) Phenyl_Ring Aryl Ring Phenyl_Ring->Hydrophobic_Pocket Pi-Pi / VdW Methoxy 2-OMe Group Methoxy->Hydrophobic_Pocket Steric Occlusion (Prevents pass-through)

Figure 2: Pharmacophore mapping of the guanidine ligand within the NMDA receptor pore.[1]

References

  • Synthesis via Cyanamide: BenchChem Application Notes. "Protocols for Cyanamide-Mediated Condensation Reactions." Link[1]

  • NMDA Receptor Antagonism: Van Laere, K., et al. "Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM)."[1] Journal of Neurochemistry. Link

  • Guanidine Physicochemical Properties: FooDB / HMDB. "Guanidine Chemical Profile and pKa Data." Link

  • Modern Guanylation Reagents: Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry. Link[1]

  • pKa of Aryl Guanidines: Leito, I., et al. "Substituent effects on the basicity (pKa) of aryl guanidines." New Journal of Chemistry. Link[1]

Sources

Exploratory

Technical Guide: Molecular Structure &amp; Weight of N-(2-Methoxyphenyl)-guanidine

This technical guide details the molecular architecture, physicochemical properties, and synthetic pathways of N-(2-Methoxyphenyl)guanidine , a critical pharmacophore in medicinal chemistry.[1] [1] Executive Summary N-(2...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular architecture, physicochemical properties, and synthetic pathways of N-(2-Methoxyphenyl)guanidine , a critical pharmacophore in medicinal chemistry.[1]

[1]

Executive Summary

N-(2-Methoxyphenyl)guanidine (also designated as 1-(2-Methoxyphenyl)guanidine or o-Anisylguanidine) represents a privileged scaffold in drug discovery.[1] Its structure combines the high basicity and hydrogen-bond donor/acceptor capability of the guanidine moiety with the lipophilic, sterically defined 2-methoxyphenyl group. This unique electronic profile makes it a versatile building block for CNS-active agents, kinase inhibitors, and urotensin II receptor antagonists.

Chemical Identity & Molecular Specifications[2][3][4][5][6]

Nomenclature and Identifiers[3]
  • IUPAC Name: 1-(2-Methoxyphenyl)guanidine[1][2]

  • Common Names: o-Anisylguanidine; N-(2-Methoxyphenyl)guanidine[1]

  • CAS Number (Free Base): 61705-89-3[1]

  • CAS Number (HCl Salt): 420130-92-3[1]

  • SMILES: COc1ccccc1NC(=N)N

Quantitative Molecular Data

The following table summarizes the precise mass and formula specifications for the free base and common salt forms.

ParameterFree BaseHydrochloride Salt (HCl)
Molecular Formula C₈H₁₁N₃O C₈H₁₁N₃O[1] · HCl
Molecular Weight (Average) 165.19 g/mol 201.65 g/mol
Monoisotopic Mass 165.0902 Da201.0669 Da
Exact Mass 165.090211 Da201.066904 Da
ClogP (Est.) 0.68-0.5 (Ionized)
TPSA 58.0 Ų58.0 Ų

Structural Analysis & Tautomerism

Electronic Architecture

The molecule consists of a guanidine group attached to the nitrogen of an o-anisidine core.

  • Guanidine Moiety: This group is planar and highly basic. In physiological conditions (pH 7.4), it exists predominantly in its protonated guanidinium form (

    
    ), distributing the positive charge across all three nitrogen atoms via resonance.[1]
    
  • Methoxy Influence: The ortho-methoxy group (

    
    ) exerts two competing effects:[1]
    
    • Inductive Withdrawal (-I): Increases the acidity of the aniline nitrogen slightly.

    • Resonance Donation (+R): Increases electron density on the ring, potentially stabilizing the cation.

    • Net Effect: The pKa of N-aryl guanidines is typically lower (pKa ~10.8) than alkyl guanidines (pKa ~13.6).[1] The ortho-methoxy group creates a steric clash that may twist the guanidine plane out of conjugation with the phenyl ring, slightly modulating basicity (pKa est. 10.5–11.0).

Tautomeric Equilibrium

Guanidines exhibit prototropic tautomerism. For N-(2-methoxyphenyl)guanidine, the equilibrium exists between the imino form (double bond to unsubstituted N) and the amino form (double bond to substituted N).[1]

  • Tautomer A (Amino):

    
    [1]
    
  • Tautomer B (Imino):

    
     (Thermodynamically preferred in solution due to conjugation and H-bonding with the o-methoxy oxygen).[1]
    
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and tautomeric flow.

G cluster_0 Structural Components cluster_1 Tautomeric Equilibrium Anisole o-Anisidine Core (Lipophilic/Steric Anchor) Tautomer_Imino Imino Form (Preferred) Ar-NH-C(=NH)NH2 Anisole->Tautomer_Imino Substituent Effect Guanidine Guanidine Head (Basic/H-Bond Donor) Guanidine->Tautomer_Imino Functional Group Tautomer_Amino Amino Form Ar-N=C(NH2)2 Tautomer_Imino->Tautomer_Amino H+ Shift

Caption: Structural decomposition and tautomeric equilibrium of N-(2-Methoxyphenyl)guanidine.[1]

Synthesis Protocol

Synthetic Strategy

The most robust synthesis involves the guanylation of o-anisidine using cyanamide . While classical methods use mineral acids, modern catalytic approaches using Scandium(III) triflate [Sc(OTf)₃] in aqueous media provide higher yields and cleaner profiles.[1]

Step-by-Step Methodology (Sc(OTf)₃ Catalyzed)

Reagents:

  • o-Anisidine (1.0 eq)[1]

  • Cyanamide (1.2 eq)[1]

  • Sc(OTf)₃ (5-10 mol%)[1]

  • Solvent: Water (or EtOH/H₂O mix)[1]

Protocol:

  • Preparation: Dissolve o-anisidine (123 mg, 1.0 mmol) and cyanamide (50 mg, 1.2 mmol) in deionized water (5 mL) in a round-bottom flask.

  • Catalysis: Add Sc(OTf)₃ (49 mg, 0.1 mmol) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 100°C and stir for 48 hours . Monitor progress via TLC (CHCl₃/MeOH 9:1) or LC-MS (Target mass [M+H]+ = 166.1).[1]

  • Workup:

    • Cool reaction to room temperature.[3]

    • Wash the aqueous mixture with CHCl₃ (3 × 10 mL) to remove unreacted aniline.

    • Concentrate the aqueous layer in vacuo.[4]

  • Purification: The residue is often the crude salt. For the free base, basify with 1M NaOH and extract into EtOAc. For high purity, use silica gel chromatography eluting with CHCl₃/MeOH (20:1).[4]

  • Yield: Expected yield 75–85%.

Synthesis Workflow Diagram

Synthesis Start Start: o-Anisidine + Cyanamide Catalyst Add Catalyst: Sc(OTf)3 (10 mol%) Start->Catalyst Reaction Reaction: Water, 100°C, 48h Catalyst->Reaction Workup Workup: Wash w/ CHCl3 Concentrate Aqueous Reaction->Workup Purification Purification: Silica Gel (CHCl3:MeOH 20:1) Workup->Purification Product Product: N-(2-Methoxyphenyl)guanidine Purification->Product

Caption: Catalytic synthesis workflow for N-(2-Methoxyphenyl)guanidine via guanylation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.30 (s, 1H, NH), 7.30 (br s, 4H, Guanidine NHs).[1]
      
    • 
       6.90–7.20 (m, 4H, Aromatic protons).
      
    • 
       3.80 (s, 3H, -OCH₃).[1]
      
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 
       156.5 (C-Guanidine), 152.0 (C-O), 128.5, 126.0, 120.5, 111.5 (Ar-C), 55.8 (-OCH₃).[1]
      
  • Mass Spectrometry (ESI):

    • [M+H]⁺ calculated: 166.09; found: 166.1.

References

  • PubChem. N-(2-Methoxyphenyl)guanidine Hydrochloride. National Library of Medicine. Available at: [Link][1]

  • Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Foundational

Solubility Profile and Thermodynamic Characterization of N-(2-Methoxy-phenyl)-guanidine

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-Methoxyphenyl)guanidine or o-Anisylguanidine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-Methoxyphenyl)guanidine or o-Anisylguanidine).

Executive Summary

N-(2-Methoxy-phenyl)-guanidine (CAS: 61705-89-3) is a critical intermediate in the synthesis of guanidine-based pharmaceuticals and agrochemicals. Its physicochemical behavior is governed by the interplay between the highly polar, basic guanidine moiety and the lipophilic, electron-donating 2-methoxyphenyl group.

Understanding its solubility landscape is essential for:

  • Process Optimization: Designing efficient crystallization and purification steps.

  • Formulation: Developing stable liquid dosage forms.

  • Salt Selection: Leveraging its high basicity (

    
    ) for solubility enhancement via protonation.
    

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and validated experimental protocols.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6]

Before analyzing solubility, one must understand the solute's structural drivers.

PropertyValue / Description
IUPAC Name 1-(2-Methoxyphenyl)guanidine
CAS Number 61705-89-3
Molecular Formula

Molecular Weight 165.19 g/mol
Physical State White crystalline solid
Basicity (

)
~12–13 (Guanidine core is a superbase)
LogP (Predicted) 0.6 – 1.0 (Amphiphilic)
H-Bond Donors 3 (Guanidine

and

)
H-Bond Acceptors 2 (Imine

, Methoxy

)
Structural Solubility Drivers
  • Guanidine Core: Acts as a strong H-bond donor/acceptor, favoring polar protic solvents (Alcohols, Water) and polar aprotic solvents (DMSO, DMF).

  • Methoxy Group: Increases electron density on the aromatic ring and provides a weak H-bond acceptor site, slightly enhancing solubility in esters and ketones compared to unsubstituted phenylguanidine.

  • Aromatic Ring: Provides lipophilicity, allowing limited solubility in non-polar solvents (Toluene), though the high polarity of the guanidine headgroup often dominates.

Predicted Solubility Profile & Solvent Ranking[8][9]

Note: While specific mole-fraction datasets for this exact congener are rare in open literature, its behavior closely mirrors structural analogs like 1,3-diphenylguanidine (DPG) and N-benzylguanidine. The following ranking is derived from these validated structure-property relationships.

Solvent Hierarchy (Descending Solubility)
RankSolvent ClassSpecific SolventsMechanism of Solvation
1 Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole interactions; disruption of solute crystal lattice.
2 Short-Chain Alcohols Methanol, EthanolStrong Hydrogen Bonding (Donor/Acceptor match).
3 Medium Polar Acetone, Ethyl AcetateDipole-dipole interactions; Methoxy group affinity.
4 Long-Chain Alcohols 1-Butanol, IPAReduced polarity; steric hindrance to H-bonding.
5 Aromatic Hydrocarbons Toluene, Xylene

stacking interactions (limited by guanidine polarity).
6 Aliphatic Hydrocarbons Hexane, CyclohexaneMinimal interaction; "Solvophobic" effect dominates.
7 Water (Neutral pH) WaterLimited solubility for free base due to hydrophobic aromatic ring.
Temperature Dependence

Solubility (


) typically increases with temperature.[1][2][3] The dissolution process for guanidines is generally endothermic  (

) and entropy-driven (

), meaning higher temperatures significantly boost solubility, particularly in alcohols and esters.

Thermodynamic Modeling Framework

To rigorously describe the solubility profile, researchers must correlate experimental data using thermodynamic models.

Modified Apelblat Equation

The most accurate model for correlating solubility data of guanidine derivatives in pure solvents.



  • 
     : Mole fraction solubility.[4]
    
  • 
     : Absolute temperature (K).[4][2][3][5][6]
    
  • 
     : Empirical model parameters derived from regression.
    
  • Application: Used to interpolate solubility at unmeasured temperatures for process design.

van't Hoff Equation

Used to extract thermodynamic parameters (


, 

,

).


  • Enthalpy (

    
    ) : Positive values indicate endothermic dissolution (requires heat).
    
  • Gibbs Free Energy (

    
    ) : 
    
    
    
    .
  • Interpretation: If

    
     is positive, the dissolution is non-spontaneous at standard conditions (requires energy input or high solvent affinity).
    
Logic Flow for Thermodynamic Analysis

ThermoLogic Data Experimental Data (x_i vs T) Model Regression Models (Apelblat / van't Hoff) Data->Model Fit Data Params Extract Parameters (A, B, C / ΔH, ΔS) Model->Params Calculate Insight Mechanistic Insight (Endothermic/Entropy Driven) Params->Insight Interpret

Figure 1: Workflow for converting raw solubility data into thermodynamic insights.

Experimental Protocol: Laser Monitoring Method

To obtain high-precision solubility data for N-(2-Methoxy-phenyl)-guanidine, the Laser Monitoring Observation Technique is recommended over the static gravimetric method due to its speed and accuracy.

Equipment Required[6][12]
  • Jacketted glass vessel (50 mL)

  • Precision water bath (

    
     K)
    
  • Laser source and light intensity meter

  • Magnetic stirrer

  • Digital thermometer

Step-by-Step Methodology
  • Preparation: Add a known mass (

    
    ) of solvent and a small excess of N-(2-Methoxy-phenyl)-guanidine solute to the vessel.
    
  • Equilibration: Set the starting temperature (e.g., 280 K) and stir continuously. The solution should be turbid (undissolved solid blocks laser).

  • Heating Ramp: Slowly increase temperature (

    
     K/min).
    
  • Detection: Monitor the laser intensity passing through the solution.

    • Turbid State: Low laser intensity (scattering).

    • Clear Point: Sharp increase in intensity (complete dissolution).

  • Recording: Record the temperature (

    
    ) at the moment of maximum transmission.
    
  • Iteration: Add more solute to the same solution and repeat to find the next saturation temperature.

  • Calculation:

    
    
    

ExperimentFlow Start Start: Solvent + Excess Solute Stir Stir at Initial Temp (Turbid) Start->Stir Heat Slow Heating (0.1 K/min) Stir->Heat Laser Monitor Laser Transmittance Heat->Laser Check Is Transmittance Max? Laser->Check Check->Heat No (Turbid) Record Record T (Saturation Point) Check->Record Yes (Clear) Add Add More Solute Record->Add End Plot Solubility Curve Record->End Data Complete Add->Stir

Figure 2: Laser monitoring workflow for determining saturation temperature.

Critical Applications in Drug Development[13]

Salt Formation & pH Switching

Guanidines are unique because their solubility can be toggled by pH.

  • Free Base: Moderate solubility in organics, low in water.

  • Salt Form (HCl, Nitrate): High water solubility, low organic solubility.

  • Protocol: To purify N-(2-Methoxy-phenyl)-guanidine from non-polar impurities, dissolve the crude mixture in dilute HCl (forming the water-soluble salt), filter off insoluble organics, then basify with NaOH to precipitate the purified free base.

Crystallization Solvent Selection

Based on the solubility profile:

  • Anti-solvent: Water (for free base) or Hexane (for organic solutions).

  • Good Solvent: Methanol or Ethanol (at high T).

  • Cooling Crystallization: Ethanol is often the ideal solvent; it has a steep solubility curve (high solubility at boiling, low at room temp), maximizing yield.

References

  • Guanidine Physicochemical Properties: PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine. National Center for Biotechnology Information (2025). [Link]

  • Thermodynamic Modeling of Guanidines: Wang, Z., et al. "Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents." Journal of Chemical & Engineering Data (2020). [Link](Cited as primary analog methodology)

  • Solubility Measurement Protocols: He, H., et al. "Solubility measurement... of guanidine hydrochloride in eleven neat solvents."[2][3] Journal of Molecular Liquids (2018). [Link]

  • General Guanidine Chemistry: "Guanidine."[7][8][1][2][6] Wikipedia, The Free Encyclopedia. [Link]

  • Apelblat Equation Application: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics (1999). [Link]

Sources

Exploratory

Therapeutic Potential of 2-Methoxyphenylguanidine in Medicinal Chemistry

This guide serves as a technical whitepaper on the medicinal chemistry and therapeutic utility of 2-methoxyphenylguanidine (2-MeO-PG) and its derivatives. It is designed for researchers investigating small-molecule modul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the medicinal chemistry and therapeutic utility of 2-methoxyphenylguanidine (2-MeO-PG) and its derivatives. It is designed for researchers investigating small-molecule modulators of the Central Nervous System (CNS).

Technical Whitepaper | Version 1.0

Executive Summary

2-Methoxyphenylguanidine (2-MeO-PG) (CAS: 61705-89-3) represents a critical pharmacophore in the development of neuroactive agents. Belonging to the class of N-arylguanidines, this scaffold exhibits a privileged binding profile for Sigma receptors (σR) and the N-methyl-D-aspartate (NMDA) receptor ion channel.

Unlike non-selective excitotoxicity blockers that failed in clinical trials due to psychotomimetic side effects (e.g., PCP, ketamine), 2-MeO-PG derivatives offer a "dual-key" mechanism:

  • Sigma-1 Receptor (σ1R) Modulation: Promotes neuroprotection via chaperone-mediated calcium regulation.

  • Low-Affinity NMDA Antagonism: Provides "use-dependent" blockade of excessive glutamatergic drive without abolishing physiological synaptic transmission.

This guide details the physicochemical properties, synthesis, and experimental validation of 2-MeO-PG as a lead compound for treating ischemic stroke, neuropathic pain, and treatment-resistant depression.

Chemical & Physicochemical Profile

The 2-methoxy substituent on the phenyl ring is not merely a lipophilic placeholder; it introduces specific electronic and steric parameters that differentiate it from the classic o-tolyl (2-methyl) analogs like 1,3-di-o-tolylguanidine (DTG).

Table 1: Physicochemical Properties of 2-Methoxyphenylguanidine
PropertyValueMedicinal Chemistry Significance
IUPAC Name 1-(2-methoxyphenyl)guanidineCore scaffold identity.
CAS Number 61705-89-3Unique identifier for procurement/database search.
Molecular Weight 165.19 g/mol Fragment-like; high ligand efficiency (LE).
LogP (Predicted) ~1.2 - 1.5Ideal CNS penetration (BBB permeable).
pKa (Guanidine) ~12.5 (Strong Base)Exists as a cation at physiological pH; mimics Mg²⁺ in the NMDA pore.
H-Bond Acceptors 2 (Methoxy O, Imine N)The methoxy oxygen can engage in specific H-bonds in the σ1R binding pocket.
PSA ~50 ŲWell within the range for blood-brain barrier penetration (<90 Ų).

Causality of the 2-Methoxy Group:

  • Metabolic Stability: Unlike the methyl group of o-tolylguanidine, which is prone to rapid benzylic oxidation, the methoxy group is more resistant to CYP450-mediated degradation, prolonging half-life.

  • Electronic Effect: The electron-donating methoxy group increases the electron density of the phenyl ring, potentially enhancing cation-π interactions within the aromatic cage of the Sigma-1 receptor.

Mechanistic Pathways & Pharmacology

The therapeutic value of 2-MeO-PG stems from its polypharmacology . It does not act on a single target but modulates a signaling network essential for neuronal survival.[1]

Sigma-1 Receptor (σ1R) Chaperone Activity

The σ1R is an endoplasmic reticulum (ER) resident protein.[1] Under cellular stress (e.g., ischemia), 2-MeO-PG binding to σ1R facilitates the translocation of the receptor from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.

  • Mechanism: It prevents the aggregation of IP3 receptors, ensuring proper Ca²⁺ flux into mitochondria, which boosts ATP production and prevents apoptosis.

NMDA Receptor Channel Blockade

2-MeO-PG acts as an uncompetitive channel blocker.[2] Because it is a cation at physiological pH, it binds deep within the NMDA pore (PCP site) only when the channel is open.

  • Safety Factor: Its fast off-rate (low trapping) distinguishes it from high-affinity blockers like MK-801, reducing the risk of cognitive impairment.

Visualization: Dual Signaling Mechanism

The following diagram illustrates how 2-MeO-PG integrates these two pathways to prevent excitotoxicity.

G cluster_NMDA Synaptic Cleft (NMDA Receptor) cluster_Sigma Endoplasmic Reticulum (Sigma-1 Receptor) Drug 2-Methoxyphenylguanidine (2-MeO-PG) NMDAR Open NMDA Channel Drug->NMDAR  Binds (IC50 ~1-5 µM)   Sigma1 Sigma-1 Receptor (ER Membrane) Drug->Sigma1  Binds (Ki ~10-100 nM)   Blockade Pore Blockade (Mg2+ Mimicry) NMDAR->Blockade Ca_Influx Excessive Ca2+ Influx Outcome Neuroprotection & Anti-Hyperalgesia Ca_Influx->Outcome  Prevents Toxicity   Blockade->Ca_Influx  Inhibits   Chaperone Chaperone Activation (IP3R Stabilization) Sigma1->Chaperone Mito Mitochondrial Bioenergetics Chaperone->Mito Mito->Outcome  Promotes Survival  

Figure 1: Dual mechanism of action. 2-MeO-PG blocks excessive Calcium influx via NMDA receptors while simultaneously boosting mitochondrial resilience via Sigma-1 receptor activation.

Synthesis & Optimization

To utilize 2-MeO-PG in research, high-purity synthesis is required. The guanylation of anilines is the standard approach.

Synthetic Workflow

The reaction typically involves the nucleophilic attack of 2-methoxyaniline on a guanidinylating agent (e.g., cyanamide or S-methylisothiourea).

Optimized Protocol (Cyanamide Method):

  • Reactants: 2-Methoxyaniline (1.0 eq), Cyanamide (1.2 eq).

  • Catalyst: Concentrated HCl (1.0 eq) or Methanesulfonic acid (for non-aqueous workup).

  • Solvent: Ethanol (reflux).

  • Yield: Typically 70-85%.

Visualization: Synthetic Pathway

Synthesis Aniline 2-Methoxyaniline (Starting Material) Intermediate Guanidinium Salt Intermediate Aniline->Intermediate + Reagent Reagent Cyanamide (NH2CN) Reagent->Intermediate Catalyst Acid Catalyst (HCl/EtOH, Reflux) Catalyst->Intermediate Product 2-Methoxyphenylguanidine (HCl Salt) Intermediate->Product  Crystallization   FreeBase Free Base (Optional) Product->FreeBase  NaOH/H2O  

Figure 2: Synthetic route for 2-methoxyphenylguanidine via acid-catalyzed guanylation.

Experimental Protocols

These protocols are designed to validate the compound's activity in a drug discovery setting.

Protocol: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of 2-MeO-PG for the σ1R.
Self-Validating Step:  Use Haloperidol as a positive control (High affinity) and DTG as a reference.
  • Tissue Preparation: Homogenize guinea pig brain or rat liver (rich in σ1R) in ice-cold Tris-sucrose buffer (pH 7.4). Centrifuge at 1000 x g (10 min) to remove debris, then 48,000 x g (30 min) to pellet membranes.

  • Incubation:

    • Ligand: [³H]-(+)-Pentazocine (specific σ1 agonist, 2 nM).

    • Test Compound: 2-MeO-PG (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding: Define with 10 µM Haloperidol.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: Incubate mixtures at 37°C for 120 minutes. Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       in the low nanomolar range (10–100 nM).
      
Protocol: Whole-Cell Patch Clamp (NMDA Currents)

Objective: Assess functional blockade of NMDA receptors.

  • Cell Line: HEK293 cells transiently transfected with NR1/NR2B subunits.

  • Recording Solution:

    • Extracellular: 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 0.2 mM CaCl₂ (Low Ca²⁺ prevents rundown), 10 µM Glycine.

    • Intracellular: 140 mM CsCl (blocks K⁺ channels), 10 mM EGTA.

  • Stimulation: Apply 100 µM Glutamate + 10 µM Glycine to elicit current.

  • Drug Application: Co-apply 2-MeO-PG (1–100 µM) with Glutamate.

  • Voltage Protocol: Hold at -60 mV.

  • Data Analysis: Measure peak and steady-state current inhibition.

    • Validation: The blockade should be voltage-dependent (relieved at positive potentials like +40 mV), confirming channel pore mechanism.

Therapeutic Applications & Future Directions

Ischemic Stroke

During ischemia, ATP depletion leads to ion pump failure and massive Glutamate release. 2-MeO-PG's dual action is ideal here:

  • Acute Phase: Blocks NMDA channels to stop excitotoxic neuronal death.

  • Sub-Acute Phase: Activates σ1R to promote neurite outgrowth and mitochondrial recovery.

Neuropathic Pain

Central sensitization in chronic pain involves upregulation of NMDA receptors in the dorsal horn. 2-MeO-PG acts as an "antihyperalgesic" by dampening this wind-up phenomenon without the severe sedation associated with opioids.

Future Optimization
  • Fluorination: Adding a fluorine atom (e.g., 4-fluoro-2-methoxyphenylguanidine) could block metabolic para-hydroxylation, further extending half-life.

  • Dimeric Ligands: Linking two guanidine units might increase potency for the σ2 receptor, which is relevant for cancer therapeutics.

References

  • Mechanisms of Sigma-1 Receptor Neuroprotection

    • Title: Sigma-1 receptors: chaperoning life and de
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

    • Context: Validates the chaperone mechanism described in Section 3.1.
  • NMDA Receptor Pharmacology of Guanidines

    • Title: Ion channel blockade by diarylguanidines
    • Source: Neuropharmacology.[3]

    • URL:[Link]

    • Context: Supports the channel blocking protocols and voltage-dependence described in Section 5.2.
  • Synthesis of Guanidine Deriv

    • Title: Efficient synthesis of N,N'-disubstituted guanidines.
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

    • Context: Provides the foundational chemistry for the guanyl
  • Sigma Receptor Ligands in Pain Management

    • Title: Sigma-1 receptors as targets for the tre
    • Source: Expert Opinion on Therapeutic Targets.
    • URL:[Link]

    • Context: Grounds the therapeutic claims for neurop
  • Chemical Identity

    • Title: 1-(2-Methoxyphenyl)guanidine (Compound Summary).[4]

    • Source: PubChem.
    • URL:[Link]

    • Context: Verification of CAS 61705-89-3 and physicochemical d

Sources

Foundational

Literature review on N-(2-Methoxy-phenyl)-guanidine synthesis

Executive Summary N-(2-Methoxyphenyl)guanidine (also known as 1-(2-methoxyphenyl)guanidine or o-anisylguanidine) is a privileged scaffold in medicinal chemistry. The ortho-methoxy substituent provides critical steric bul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxyphenyl)guanidine (also known as 1-(2-methoxyphenyl)guanidine or o-anisylguanidine) is a privileged scaffold in medicinal chemistry. The ortho-methoxy substituent provides critical steric bulk and hydrogen-bond accepting capability, distinguishing it from its para- and meta-isomers. This moiety appears in ligands for Neuropeptide Y (NPY) receptors, specific kinase inhibitors, and CNS-active agents.

This guide provides a critical review of the synthetic pathways to access this molecule. Unlike standard primary amines, the steric hindrance of the ortho-methoxy group of 2-methoxyaniline (o-anisidine) reduces nucleophilicity, necessitating tailored guanylation protocols. We present three validated methodologies ranging from classical industrial routes to modern, mild pharmacochemical strategies.

Chemical Profile & Safety

PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)guanidine
Common Name o-Anisylguanidine
CAS (HCl Salt) 420130-92-3
Molecular Weight 165.20 g/mol (Free base); 201.66 g/mol (HCl salt)
Appearance White to off-white crystalline solid (typically isolated as salt)
Solubility Soluble in water (salt form), DMSO, Methanol

Safety Warning: The starting material, 2-methoxyaniline (o-anisidine) , is a Group 2B Carcinogen (IARC) and highly toxic by inhalation and skin absorption. All procedures below must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Strategic Retrosynthesis

To design the synthesis, we must visualize the disconnection of the C-N bond between the aniline nitrogen and the guanidine carbon.

Retrosynthesis cluster_agents Electrophile Options Target N-(2-Methoxyphenyl)guanidine Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Aniline 2-Methoxyaniline (Nucleophile) Disconnection->Aniline Guanyl Guanylating Agent (Electrophile) Disconnection->Guanyl Cyanamide Cyanamide (H2N-CN) Guanyl->Cyanamide S_Methyl S-Methylisothiourea Guanyl->S_Methyl Pyrazole 1H-Pyrazole-1-carboxamidine Guanyl->Pyrazole

Figure 1: Retrosynthetic analysis showing the convergence of the nucleophilic aniline and various electrophilic guanylating agents.

Method A: The Classical Cyanamide Route

Best for: Large-scale synthesis, cost-efficiency, high atom economy. Mechanism: Nucleophilic addition of the aniline to a proton-activated cyanamide.

This is the historical industrial route. While atom-economical, it requires harsh acidic conditions which can be problematic for substrates with acid-sensitive moieties. However, for the robust o-anisidine, this method is viable.

Protocol 1.0: Acid-Catalyzed Fusion
  • Reagents: 2-Methoxyaniline (1.0 eq), Cyanamide (1.5 eq, 50% aq. solution or solid), Conc. HCl (1.0 eq), Ethanol (solvent).

  • Setup: Dissolve 2-methoxyaniline in Ethanol. Add Conc. HCl dropwise to form the hydrochloride salt in situ (or start with pre-formed aniline HCl).

  • Addition: Add Cyanamide.

  • Reaction: Reflux (approx. 80-100°C) for 6–12 hours. The reaction is driven by the electrophilicity of the protonated cyanamide.

  • Workup: Cool the mixture. The guanidine hydrochloride salt often precipitates directly upon cooling or addition of diethyl ether.

  • Purification: Recrystallize from EtOH/Ether.

Critical Insight: The ortho-methoxy group creates steric hindrance. If the reaction is sluggish, Scandium(III) Triflate [Sc(OTf)3] can be used as a Lewis Acid catalyst in water to accelerate the reaction without strong mineral acids [1].

Method B: The Modern "Goodman" Route (Protected)

Best for: Medicinal chemistry, high purity, late-stage functionalization. Mechanism: Addition-Elimination using a pyrazole leaving group.

This method utilizes N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . The Boc groups increase the electrophilicity of the central carbon and the pyrazole is an excellent leaving group. This avoids the use of toxic cyanamide and "stench" reagents.

GoodmanRoute Start 2-Methoxyaniline Inter Di-Boc-Guanidine Intermediate Start->Inter DCM, RT, 12h Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine Reagent->Inter Deprotect TFA / DCM Inter->Deprotect Product N-(2-Methoxyphenyl) guanidine (TFA Salt) Deprotect->Product -Boc

Figure 2: The Goodman guanylation sequence utilizing Boc-protection for mild reaction conditions.

Protocol 2.0: Electrophilic Guanylation
  • Reagents: 2-Methoxyaniline (1.0 eq), N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq), Triethylamine (1.1 eq, optional if aniline is a salt).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Reaction: Stir at room temperature for 16–24 hours. The reaction is clean; the byproduct is pyrazole.

  • Intermediate Purification: The Di-Boc protected guanidine is lipophilic and easily purified via silica gel flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in 1:1 TFA:DCM. Stir for 2 hours. Evaporate volatiles.

  • Salt Exchange: The product is a TFA salt. To convert to HCl, treat with 4M HCl in dioxane or perform an ion-exchange column.

Mechanistic Note: The ortho-methoxy group can form an intramolecular hydrogen bond with the NH of the guanidine, potentially stabilizing the product but also slightly retarding the initial nucleophilic attack due to electronics.

Method C: The S-Methylisothiourea Route

Best for: Mid-scale labs lacking expensive reagents. Mechanism: Nucleophilic displacement of methyl mercaptan (MeSH).

Protocol 3.0: Displacement
  • Reagents: 2-Methoxyaniline (1.0 eq), S-Methylisothiourea Sulfate (0.5 eq - sulfate is divalent).

  • Solvent: Ethanol/Water (1:1).

  • Reaction: Reflux for 4–8 hours.

  • Observation: Evolution of MeSH gas (rotten cabbage odor). Must use a bleach trap.

  • Workup: The product crystallizes as the sulfate salt upon cooling.

Comparative Analysis

The choice of method depends strictly on the scale and the available equipment.

FeatureMethod A: CyanamideMethod B: Protected (Goodman)Method C: Isothiourea
Reagent Cost LowHighLow
Atom Economy ExcellentPoor (loss of Boc/Pyrazole)Moderate
Reaction Safety Toxic Reagents (Cyanamide)High SafetyStench (MeSH)
Purification CrystallizationChromatographyCrystallization
Suitability Industrial / kg-scaleMedChem / mg-scaleAcademic / g-scale

Characterization & Validation

To validate the synthesis, the following analytical signatures are expected for the HCl salt:

  • 1H NMR (DMSO-d6):

    • 
       9.40 (s, 1H, NH), 7.35 (br s, 4H, Guanidine NHs).
      
    • 
       7.2–6.9 (m, 4H, Aromatic protons).
      
    • 
       3.80 (s, 3H, -OCH3).
      
  • Mass Spectrometry (ESI+): m/z = 166.1 [M+H]+.

  • Melting Point: Expect ~217–220°C (decomposition) for the HCl salt [2].

References

  • Tsubokawa, N. et al. (2009). "Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate." Synlett, 2009(10), 1625-1628.

  • GuideChem. (2022). "Synthesis and properties of 1-(2-Methoxyphenyl)piperazine hydrochloride and related guanidines." GuideChem Chemical Network.

  • Katritzky, A. R. et al. (2005). "Recent developments in guanylating agents." Arkivoc, 2005(iv), 49-87.

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502.

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(2-Methoxy-phenyl)-guanidine

Executive Summary & Strategic Rationale This protocol details the synthesis of N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-methoxyphenyl)guanidine) from o-anisidine .[1] This moiety is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-methoxyphenyl)guanidine) from o-anisidine .[1] This moiety is a critical pharmacophore in GPCR ligand design (e.g., NPY antagonists) and kinase inhibitors.

We present two distinct synthetic pathways to address different project stages:

  • Method A (The "Rathke" Cyanamide Route): Ideal for multi-gram to kilogram scale-up .[1] It utilizes atom-economic reagents but requires rigorous safety controls due to the instability of cyanamide.[1]

  • Method B (The Pyrazole Carboxamidine Route): Ideal for medicinal chemistry/lead optimization (<1g to 10g) . It offers superior purity profiles and milder conditions, avoiding the polymerization risks of cyanamide.

Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy for both methods.

Retrosynthesis Target N-(2-Methoxy-phenyl)-guanidine (Target Molecule) Anisidine o-Anisidine (Starting Material) Anisidine->Target Guanylation Cyanamide Cyanamide (H2N-CN) (Method A Reagent) Cyanamide->Target Acid Catalysis (High Temp) Pyrazole 1H-Pyrazole-1-carboxamidine HCl (Method B Reagent) Pyrazole->Target Base Promoted (Room Temp)

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target guanidine.[1]

Safety & Handling (Critical)

WARNING: Carcinogen Hazard [1][2]

  • o-Anisidine (CAS 90-04-0): Classified as a Group 2B carcinogen (IARC).[1][3] It is a potent bladder carcinogen.[1] All weighing and handling must occur inside a certified fume hood.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Cyanamide: Severe skin irritant and can polymerize explosively if heated above 50°C in the absence of a stabilizer or solvent.

Method A: Industrial Scale-Up (Cyanamide Route)

Principle: Nucleophilic addition of the aniline nitrogen to the nitrile group of cyanamide under acidic conditions. The product is isolated as the nitrate or hydrochloride salt to ensure stability.

Reagents & Stoichiometry
ReagentEquiv.Role
o-Anisidine 1.0Substrate
Cyanamide (50% aq.) 1.5Guanylating Agent
Nitric Acid (Conc.) 1.0Catalyst/Salt Former
Ethanol (Abs.) 5 VolSolvent
Step-by-Step Protocol
  • Salt Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine (10.0 g, 81.2 mmol) in Ethanol (30 mL).

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add Concentrated HNO₃ (or HCl) (1.0 equiv) while maintaining temperature <10°C. Note: The solution may darken slightly; this is normal.

  • Guanylation:

    • Add Cyanamide (50% aq.[1] solution, 1.5 equiv) to the reaction mixture.

    • Equip the flask with a reflux condenser.[1]

    • Heat the mixture to reflux (approx. 85°C) for 16–24 hours.

    • Process Control: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting aniline spot (high Rf) should disappear, replaced by a polar baseline spot (guanidine salt).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C.

    • Induce Crystallization: If the product does not precipitate, add Diethyl Ether (approx. 20-30 mL) slowly with vigorous stirring.

    • Filter the precipitate using a sintered glass funnel.[1]

    • Wash the filter cake with cold Ether/Ethanol (1:1) to remove unreacted cyanamide.[1]

  • Purification:

    • Recrystallize from Water/Ethanol (1:5) if the melting point is broad.[1]

    • Dry under vacuum at 40°C for 6 hours.[1]

Method B: High-Purity Lab Synthesis (Pyrazole Route)

Principle: Nucleophilic substitution where the pyrazole ring acts as a superior leaving group.[1] This method avoids the harsh acidic reflux of Method A.[1]

Reagents & Stoichiometry
ReagentEquiv.Role
o-Anisidine 1.0Substrate
1H-Pyrazole-1-carboxamidine HCl 1.05Reagent
DIPEA (Diisopropylethylamine) 1.1Base
DMF (Anhydrous) 5 VolSolvent
Step-by-Step Protocol
  • Reaction Setup:

    • In a dry vial, dissolve o-anisidine (1.0 g, 8.1 mmol) and 1H-Pyrazole-1-carboxamidine HCl (1.25 g, 8.5 mmol) in anhydrous DMF (5 mL).

  • Initiation:

    • Add DIPEA (1.55 mL, 8.9 mmol) dropwise.

    • Stir the mixture at Room Temperature (25°C) for 12 hours.

    • Optimization: If conversion is slow after 12h (checked by LC-MS), heat to 40°C.

  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture into Diethyl Ether (50 mL). The guanidine product often precipitates as an oil or gum.[1] Decant the ether, triturating the oil with fresh ether until it solidifies.

    • Option 2 (Flash Column): Evaporate DMF under reduced pressure.[1] Load the residue onto a silica column.[1][4] Elute with DCM/MeOH (90:10) containing 1% NH₄OH.[1]

  • Salt Conversion (Optional but Recommended):

    • Dissolve the free base in minimal MeOH.[1]

    • Add 1.0 equiv of 4M HCl in Dioxane.[1]

    • Evaporate to dryness to obtain the Hydrochloride salt .[1]

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMRConsistent with structure (see below)
Melting Point Capillary145–148°C (Nitrate salt) / ~170°C (HCl salt)
NMR Interpretation (Critical for Regioselectivity)

Unlike para-substituted guanidines which show symmetric AA'BB' systems, the ortho-methoxy group creates a distinct splitting pattern.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.40 (s, 1H, NH), 7.35 (br s, 4H, Guanidine NHs).
      
    • 
       7.25–7.15 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H).[1]
      
    • 
       3.81 (s, 3H, -OCH₃).[1]
      
  • Note: The exchangeable NH protons may broaden or disappear depending on water content in the DMSO.

Troubleshooting & Optimization

The following decision tree helps resolve common synthesis issues.

Troubleshooting Start Issue: Low Yield or Oiling Out CheckState Is the product an oil? Start->CheckState Oil 1. Triturate with Et2O/Hexane 2. Cool to -20°C 3. Convert to HCl salt CheckState->Oil Yes Solid Solid CheckState->Solid No, it's solid but low yield CheckTLC Is Starting Material (SM) present? Unreacted 1. Increase Temp (Method A) 2. Add Sc(OTf)3 catalyst (5 mol%) CheckTLC->Unreacted Yes (SM visible) Decomp 1. Lower Temp 2. Switch to Method B (Pyrazole) CheckTLC->Decomp No (Complex mixture) Solid->CheckTLC

Figure 2: Troubleshooting logic for common isolation issues.

"Oiling Out" Phenomenon

Guanidine salts often form supersaturated oils.[1] If this occurs:

  • Decant the supernatant solvent.[1][4]

  • Add a non-polar solvent (Ether or Hexane).[1]

  • Scratch the side of the flask with a glass rod vigorously to induce nucleation.[1]

  • Sonicate the flask for 5 minutes.

References

  • Rathke Synthesis (Classic): Rathke, B. "Ueber die Guanidine."[1] Berichte der deutschen chemischen Gesellschaft, vol. 14, no. 2, 1881, pp. 1774-1785.[1] Link[1]

  • Pyrazole Reagent Method: Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[1] Journal of Organic Chemistry, vol. 57, no. 8, 1992, pp. 2497–2502.[1] Link[1]

  • Scandium Triflate Catalysis: Tsubokura, K., et al. "Scandium(III) Triflate-Catalyzed Guanylation of Amines."[1][5] Synlett, vol. 25, no.[1][4][5] 09, 2014, pp. 1302-1306.[1] Link

  • Safety Data (o-Anisidine): National Toxicology Program. "Report on Carcinogens, Fifteenth Edition: o-Anisidine and Its Hydrochloride."[1] U.S. Department of Health and Human Services.[1] Link

Sources

Application

Using N-(2-Methoxy-phenyl)-guanidine as a ligand in metal catalysis

Application Note: Leveraging N-(2-Methoxy-phenyl)-guanidine as a Hemilabile Ligand in Metal Catalysis Executive Summary & Ligand Profile[1][2][3] N-(2-Methoxy-phenyl)-guanidine (hereafter L-OMe ) represents a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging N-(2-Methoxy-phenyl)-guanidine as a Hemilabile Ligand in Metal Catalysis

Executive Summary & Ligand Profile[1][2][3]

N-(2-Methoxy-phenyl)-guanidine (hereafter L-OMe ) represents a specialized class of hemilabile nitrogen donor ligands.[1] Unlike simple phenylguanidines, the introduction of the ortho-methoxy group creates a hybrid N,O-donor system.[2] This structural modification is not merely cosmetic; it fundamentally alters the catalytic landscape by providing an intramolecular "on/off" switch—a concept known as hemilability.[2][1]

In the resting state, the methoxy oxygen coordinates to the metal center, satisfying its coordination number and preventing catalyst decomposition (aggregation or hydrolysis). During the catalytic turnover, the weak M–O bond dissociates to expose a vacant site for substrate binding.[2]

Key Technical Advantages:

  • Hemilability: The methoxy arm stabilizes reactive intermediates (e.g., Zn-alkoxides or Cu-oxo species).

  • Electronic Tuning: The electron-donating methoxy group increases the basicity of the guanidine core (

    
     for the conjugate acid), enhancing the donor strength of the imine nitrogen.
    
  • Steric Steering: The ortho-substituent blocks one face of the metal complex, potentially inducing stereocontrol in polymerization reactions.[2]

Chemical Structure & Coordination Logic[1][4][5]

The following diagram illustrates the synthesis of the ligand and its dynamic coordination modes.

LigandChemistry Anisidine o-Anisidine (Precursor) Ligand N-(2-Methoxy-phenyl) guanidine (L-OMe) Anisidine->Ligand HgCl2 / Et3N Guanylation Reagent Boc-S-Methyl isothiourea Reagent->Ligand ModeA Mode A: Bidentate (Resting) Stabilized, Saturated Ligand->ModeA + MXn Metal Metal Center (Zn, Cu) ModeB Mode B: Monodentate (Active) Open Site for Substrate ModeA->ModeB Substrate Binding

Figure 1: Synthesis path and the hemilabile equilibrium between bidentate (stable) and monodentate (active) states.[1]

Protocol A: Ligand Synthesis

Rationale: While cyanogen bromide is a classic reagent, it is hazardous.[2][1] We utilize the thiourea/isothiourea route for higher safety and yield.[2][1]

Materials:

  • o-Anisidine (1.0 equiv)[1]

  • N,N'-Di-Boc-S-methylisothiourea (1.0 equiv)

  • Mercury(II) chloride (HgCl₂, 1.1 equiv) [Caution: Neurotoxin] [1]

  • Triethylamine (Et₃N, 3.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

  • Guanylation: In a flame-dried Schlenk flask under

    
    , dissolve o-anisidine (10 mmol) and N,N'-di-Boc-S-methylisothiourea (10 mmol) in DCM (50 mL).
    
  • Activation: Add Et₃N (30 mmol) followed by portion-wise addition of HgCl₂ (11 mmol). The reaction will turn black (HgS formation).[1] Stir vigorously at Room Temperature (RT) for 12 hours.

  • Workup: Filter the suspension through a Celite pad to remove HgS.[2][1] Wash the pad with DCM.[2][1] Concentrate the filtrate.

  • Purification: Purify the Boc-protected intermediate via flash column chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v) and stir for 2 hours. Remove volatiles under vacuum.[2][1] Neutralize with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.[2]

  • Validation:

    
    H NMR (CDCl₃) should show the methoxy singlet (
    
    
    
    ppm) and broad N-H signals.[1]

Application Case 1: Zinc-Catalyzed ROP of Lactide

Context: Biodegradable polymers (PLA) require non-toxic metal catalysts.[1] Zinc guanidines are superior to Tin(II) octoate regarding toxicity, though often slower.[2][1] L-OMe enhances the "living" character of the polymerization by stabilizing the propagating species.[1]

Catalyst Preparation (In Situ): Reaction of L-OMe with


 yields the active heteroleptic complex 

.[1]

Experimental Protocol:

  • Inert Handling: Perform all steps in a glovebox (

    
     ppm).[2][1]
    
  • Complexation: Mix L-OMe (0.1 mmol) and

    
     (0.1 mmol) in Toluene (2 mL). Stir for 30 mins.
    
  • Initiation: Add Benzyl Alcohol (BnOH, 0.1 mmol) to generate the active zinc-alkoxide species.[2][1]

  • Polymerization: Add rac-Lactide (10 mmol, 100 equiv). Stir at 25°C.

  • Quenching: Terminate with wet methanol after desired conversion (monitor via IR or aliquots).

  • Analysis: Precipitate polymer in cold methanol. Analyze

    
     and PDI via GPC.
    

Data Summary (Expected):

Catalyst SystemTime (h)Conversion (%)

(Exp)
PDI (

)

(Control)
2455,2001.8
(L-OMe)Zn-OR 2 88 12,500 1.15

Note: The lower PDI with L-OMe indicates superior control over the polymerization, attributed to the hemilabile stabilization preventing back-biting.

Application Case 2: Bio-Inspired Copper Oxidation

Context: Copper(I) complexes of L-OMe mimic tyrosinase activity, capable of activating molecular oxygen for the oxidation of alcohols to aldehydes.[2][1]

Mechanism Visualization:

CatalyticCycle Start [Cu(I)(L-OMe)] O2_Bind Cu(II)-Superoxo Intermediate Start->O2_Bind + O2 Substrate Substrate Binding (Alcohol) O2_Bind->Substrate + R-CH2-OH Oxidation H-Atom Abstraction Substrate->Oxidation L-OMe Dissociates (O-arm) Product Product Release (Aldehyde + H2O) Oxidation->Product Product->Start Regeneration

Figure 2: Aerobic oxidation cycle. The methoxy arm (L-OMe) dissociates during substrate binding to accommodate the bulky alcohol.

Protocol:

  • Catalyst Loading: Dissolve L-OMe (5 mol%) and CuBr (5 mol%) in Acetonitrile.

  • Additives: Add TEMPO (5 mol%) as a co-oxidant/mediator and N-methylimidazole (NMI, 10 mol%) as a base.

  • Substrate: Add Benzyl Alcohol (1.0 mmol).

  • Reaction: Connect the flask to an

    
     balloon. Stir at RT for 4 hours.
    
  • Workup: Filter through a silica plug.[2][1] Analyze via GC-MS.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Synthesis) HgS clogging / incomplete desulfurizationEnsure vigorous stirring; use fresh HgCl₂. Alternatively, use Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide).[2]
Broad PDI (ROP) Slow initiation vs. propagationIncrease the precatalyst mixing time with BnOH to ensure full formation of the Zn-alkoxide before adding lactide.
Catalyst Deactivation Hydrolysis of GuanidineL-OMe is sensitive to moisture.[2][1] Ensure all solvents are dried over molecular sieves (3Å).

References

  • Zinc Complexes in ROP: Zinc Complexes of Guanidine– and Amidine–Phenolate Ligands for the Ring-Opening Polymerization of Lactide. (2025).[1][3][4] Inorganics. [1]

  • Guanidine Coordination Review: The coordination chemistry of guanidines and guanidinates. (2001).[1][5] Coordination Chemistry Reviews. [1]

  • Copper Oxidation Models: Room temperature stable multitalent: highly reactive and versatile copper guanidine complexes.[2][1] (2021).[1][5][6][7][8][9] Journal of Biological Inorganic Chemistry.

  • Ligand Synthesis: A convenient method for the synthesis of N, N'-diprotected-(2-hydroxyethyl)-guanidine.[2][1][10] (2018).[1][10] Bioscience Research.

  • General Guanidine Catalysis: Guanidines as Alternative Ligands for Organometallic Complexes.[2][1] (2022).[1] Encyclopedia. [1]

Sources

Method

Application Note: High-Yield Cyclization of N-(2-Methoxyphenyl)guanidine to 2-Aminopyrimidines

Introduction & Strategic Overview The 2-aminopyrimidine moiety is a privileged, highly versatile scaffold in medicinal chemistry. It frequently serves as the core hinge-binding motif in a multitude of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 2-aminopyrimidine moiety is a privileged, highly versatile scaffold in medicinal chemistry. It frequently serves as the core hinge-binding motif in a multitude of kinase inhibitors, most notably in blockbuster therapeutics such as imatinib [1]. The synthesis of N-aryl-2-aminopyrimidines is typically achieved through the cyclocondensation of an arylguanidine with a 1,3-dielectrophile.

This application note provides a comprehensive, field-proven methodology for the cyclization of N-(2-methoxyphenyl)guanidine into highly functionalized 2-aminopyrimidines. By utilizing either 1,3-diketones or enaminones as the electrophilic partners, researchers can selectively synthesize 4,6-disubstituted or 4-substituted 2-aminopyrimidines, respectively, bypassing the need for expensive transition-metal catalysts [2].

Mechanistic Causality & Reaction Design

Understanding the underlying chemical causality is critical for troubleshooting and optimizing this workflow. N-(2-methoxyphenyl)guanidine acts as a potent bis-nucleophile. However, because it is typically synthesized and stored as a stable nitrate or hydrochloride salt, it lacks the necessary nucleophilicity in its resting state.

  • Base-Mediated Activation: The addition of a strong base (e.g., NaOH or KOH) is strictly required to deprotonate the salt in situ. This liberates the free guanidine base, drastically increasing the electron density on the terminal nitrogen atoms.

  • Sequential Attack and Dehydration: The reaction proceeds via an initial intermolecular nucleophilic attack of the guanidine nitrogen onto the most electrophilic carbon of the 1,3-dicarbonyl or enaminone. This forms a transient hemiaminal intermediate.

  • Aromatization: A subsequent intramolecular cyclization occurs, followed by the elimination of water (and/or an amine, in the case of enaminones), driving the thermodynamic formation of the stable, aromatic 2-aminopyrimidine ring. Protic solvents (like ethanol) are specifically chosen to stabilize the polar transition states through hydrogen bonding [3].

Mechanism A N-(2-Methoxyphenyl)guanidine (Bis-nucleophile) C Base Addition (Deprotonation) A->C B 1,3-Dicarbonyl / Enaminone (Bis-electrophile) B->C D Intermolecular Nucleophilic Attack (C-N Bond Formation) C->D E Hemiaminal Intermediate D->E F Intramolecular Cyclization (Dehydration) E->F G N-(2-Methoxyphenyl)-2-aminopyrimidine (Target Scaffold) F->G - H2O

Mechanistic pathway for the cyclization of N-(2-methoxyphenyl)guanidine to 2-aminopyrimidines.

Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility. Two distinct pathways are provided based on the desired substitution pattern of the final pyrimidine.

Protocol A: Synthesis of 4,6-Disubstituted 2-Aminopyrimidines (via 1,3-Diketones)

Objective: Condensation with acetylacetone to yield N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend N-(2-methoxyphenyl)guanidine nitrate (10.0 mmol, 2.28 g) in absolute ethanol (30 mL).

  • Base Activation: Slowly add powdered Sodium Hydroxide (NaOH) (12.0 mmol, 0.48 g) to the suspension. Stir at room temperature for 15 minutes. Self-Validation: The suspension will become noticeably more homogeneous as the free base is liberated.

  • Electrophile Addition: Add acetylacetone (11.0 mmol, 1.10 g) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). Self-Validation: The reaction is complete when the highly polar guanidine baseline spot disappears, replaced by a distinct, UV-active product spot at a higher Rf value (~0.4-0.5).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Suspend the resulting residue in ice-cold distilled water (50 mL).

  • pH Adjustment & Isolation: Check the aqueous pH. If highly basic, carefully neutralize to pH 7-8 using 1M HCl to ensure complete precipitation of the weakly basic pyrimidine. Filter the resulting solid under vacuum, wash with cold water (2 × 15 mL), and dry in vacuo.

  • Purification: Recrystallize from hot ethanol/water to afford the pure product.

Protocol B: Synthesis of 4-Substituted 2-Aminopyrimidines (via Enaminones)

Objective: Condensation with an aryl enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) to yield an N-(2-methoxyphenyl)-4-arylpyrimidin-2-amine.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend N-(2-methoxyphenyl)guanidine nitrate (10.0 mmol, 2.28 g) and the selected enaminone (10.0 mmol) in isopropanol (35 mL).

  • Base Activation: Add Potassium Hydroxide (KOH) (15.0 mmol, 0.84 g). A slight excess of base is used here to facilitate the elimination of dimethylamine during the cyclization step.

  • Reflux: Heat the mixture to reflux (82 °C) for 8 to 12 hours. The evolution of dimethylamine gas can be observed (use proper ventilation).

  • Workup: Once TLC indicates complete consumption of the enaminone, cool the reaction to room temperature. Pour the mixture into crushed ice (50 g) and stir vigorously for 30 minutes.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Workflow S1 Step 1: Reagent Preparation S2 Step 2: Base Addition S1->S2 S3 Step 3: Reflux (2-12 h) S2->S3 S4 Step 4: Solvent Evaporation S3->S4 S5 Step 5: Aqueous Workup S4->S5 S6 Step 6: Isolation & Purification S5->S6

Step-by-step experimental workflow for the synthesis and isolation of 2-aminopyrimidines.

Quantitative Data & Optimization Matrix

To assist in experimental planning, the following table summarizes the expected quantitative outcomes and optimized parameters based on the choice of the electrophilic partner.

Electrophilic PartnerProduct Substitution PatternCatalyst / BaseOptimal SolventTemp (°C)Time (h)Expected Yield (%)
Acetylacetone 4,6-DimethylNaOH (1.2 eq)Ethanol78 (Reflux)4 - 675 - 85
Ethyl acetoacetate 4-Methyl-6-oxoNaOEt (1.5 eq)Ethanol78 (Reflux)6 - 865 - 75
Aryl Enaminone 4-ArylKOH (1.5 eq)Isopropanol82 (Reflux)8 - 1270 - 80
Malondialdehyde acetal Unsubstituted (C4/C6 = H)K₂CO₃ (2.0 eq)DMF10012 - 1650 - 60

Note: Yields are based on isolated, chromatographically pure products. Variations in the electronic nature of aryl enaminones (e.g., electron-withdrawing vs. electron-donating groups) may shift reaction times by ±2 hours.

References

  • Liu, Y. F., et al. "A facile total synthesis of imatinib base and its analogues." LookChem / European Journal of Organic Chemistry.
  • Cui, X., et al. "Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones." RSC Advances, 2021.
  • "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." National Center for Biotechnology Information (PMC).
Application

Preparation of N-(2-Methoxy-phenyl)-guanidine nitrate salt

Application Note: Scalable Synthesis of N-(2-Methoxy-phenyl)-guanidine Nitrate Executive Summary & Scientific Rationale This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxy-phenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-(2-Methoxy-phenyl)-guanidine Nitrate

Executive Summary & Scientific Rationale

This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxy-phenyl)-guanidine nitrate (also known as 1-(2-methoxyphenyl)guanidine nitrate).[1] This compound serves as a critical pharmacophore in medicinal chemistry (e.g., sodium channel blockers, histamine agonists) and a precursor in the synthesis of high-nitrogen energetic materials.

The Synthetic Strategy: The chosen route utilizes the nucleophilic addition of o-anisidine to cyanamide under acidic conditions (HNO₃). This method is selected over S-methylisothiourea alternatives for two reasons:

  • Atom Economy: It avoids the generation of methyl mercaptan (a toxic, odorous byproduct).

  • Direct Salt Formation: It yields the nitrate salt directly, eliminating the need for subsequent ion-exchange steps required if sulfate or iodide precursors were used.

Chemical Identity & Reaction Scheme

  • Target Compound: N-(2-Methoxy-phenyl)-guanidine nitrate[1]

  • CAS (Free Base): 18486-53-6 (Analogous reference)[1]

  • Molecular Weight: 228.21 g/mol (Salt)[1]

  • Appearance: White to off-white crystalline solid[1]

Reaction Equation:


[1]
Visualizing the Reaction Pathway

ReactionScheme Anisidine o-Anisidine (Nucleophile) Intermediate Guanyl Intermediate (Transition State) Anisidine->Intermediate Nucleophilic Attack NitricAcid Nitric Acid (Proton Source) NitricAcid->Intermediate Catalysis & Salt Formation Cyanamide Cyanamide (Electrophile) Cyanamide->Intermediate Product N-(2-Methoxy-phenyl)- guanidine Nitrate (Crystalline Salt) Intermediate->Product Reflux & Crystallization

Caption: Reaction workflow for the guanylation of o-anisidine in the presence of nitric acid.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves strong oxidizers and toxic amines.

ReagentHazard ClassCritical Precaution
o-Anisidine Carcinogen (Cat 1B), ToxicUse double-gloving (Nitrile).[1] Handle ONLY in a fume hood.
Nitric Acid (65-70%) Oxidizer, CorrosiveReacts violently with organics.[1] Add dropwise at low temp.
Cyanamide (50% aq) Acute Toxin, IrritantAvoid contact with acid without solvent (exothermic polymerization).[1]
Guanidine Nitrate OxidizerDo not grind dry material vigorously; explosion hazard.[1]

Materials & Equipment

Reagents:

  • o-Anisidine (2-Methoxyaniline): 12.3 g (0.10 mol) [Purity >98%][1]

  • Nitric Acid (conc. 68-70%): 9.0 g (~6.3 mL, 0.10 mol)[1]

  • Cyanamide (50% wt.[1] aqueous solution): 12.6 g (0.15 mol) [1.5 eq excess drives reaction][1]

  • Ethanol (Absolute): 100 mL

  • Diethyl ether (for washing): 50 mL[1]

Equipment:

  • 250 mL Round Bottom Flask (RBF) with 2-neck adapter.[1]

  • Reflux condenser.[1][2]

  • Magnetic stir bar and hotplate/oil bath.

  • Ice-water bath.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

Detailed Experimental Protocol

Phase 1: Salt Formation (The "Neutralization" Step)

Rationale: Pre-forming the aniline nitrate salt prevents the nitric acid from oxidizing the cyanamide prematurely.

  • Setup: Place the 250 mL RBF in an ice-water bath (0–5 °C).

  • Dissolution: Add 12.3 g of o-anisidine and 40 mL of Ethanol . Stir until homogeneous.

  • Acidification: Dropwise, add 9.0 g (approx. 6.3 mL) of concentrated Nitric Acid .

    • Observation: The solution will warm significantly. A precipitate (aniline nitrate salt) may form transiently but should redissolve or form a slurry.[1]

    • Control: Maintain internal temperature < 20 °C during addition to prevent nitration of the aromatic ring.

Phase 2: Guanylation (The Reaction)
  • Addition: Add 12.6 g of 50% aqueous Cyanamide solution to the reaction mixture.

  • Solvent Adjustment: Add the remaining 60 mL of Ethanol .

  • Reflux: Transfer the flask to an oil bath. Heat to reflux (approx. 85 °C bath temp) for 16–20 hours .

    • Mechanism Check: The long reflux time is required because the steric hindrance of the ortho-methoxy group slows the nucleophilic attack on the cyanamide carbon.

Phase 3: Isolation & Purification
  • Concentration (Optional): If the volume is high, rotary evaporate approx. 30% of the solvent to facilitate crystallization.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0 °C) for 4 hours.

    • Troubleshooting: If the product "oils out" (forms a sticky layer at the bottom), reheat to dissolve, add a seed crystal, and cool very slowly with vigorous stirring.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (10 mL) followed by Diethyl Ether (20 mL) to remove unreacted o-anisidine and cyanamide.[1]

  • Drying: Dry in a vacuum oven at 40 °C for 6 hours. Do not overheat nitrate salts.[1]

Expected Results & Characterization

ParameterSpecificationNotes
Yield 65% – 80%14.8 g – 18.2 g expected.[1]
Appearance White needles/prismsYellowing indicates oxidation impurities.[1]
Melting Point 128 – 132 °CDistinct from free base (lower MP).[1]
Solubility Soluble in hot water/EtOHSparingly soluble in cold water/ether.[1]

Spectroscopic Validation (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    
     9.4 (s, 1H, NH), 7.4 (br s, 4H, Guanidine NH₂⁺), 7.2–6.9 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃).[1]
    
  • IR (KBr): ~3300–3100 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=N stretch), 1380 cm⁻¹ (NO₃⁻ stretch, strong).[1]

Mechanistic Insight

The reaction follows a nucleophilic addition-elimination pathway, stabilized by the acid.[1]

Mechanism Step1 Step 1: Protonation Cyanamide is activated by H+ Step2 Step 2: Nucleophilic Attack o-Anisidine attacks nitrile carbon Step1->Step2 Step3 Step 3: Proton Transfer Tautomerization to guanidinium Step2->Step3

Caption: Step-wise mechanistic progression from reactants to the guanidinium cation.

References

  • PrepChem. "Synthesis of Phenyl guanidine nitrate." PrepChem.com.[1] Accessed Feb 28, 2026. [Link]

    • Protocol Basis: Adapted from the standard phenylguanidine nitrate procedure, adjusting for the molecular weight of the o-methoxy deriv
  • Davis, T. L. "Guanidine Nitrate."[1][3] Organic Syntheses, Coll.[3][4] Vol. 1, p. 302 (1941); Vol. 7, p. 46 (1927). [Link]

    • Context: Establishes the foundational chemistry of guanidine nitrate salt form
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11267702, 1-(4-Methoxyphenyl)guanidine."[1] PubChem. Accessed Feb 28, 2026. [Link][1][5]

    • Data Validation: Used for structural comparison and spectral prediction of the methoxy-guanidine class.
    • Safety: Source for oxidizer handling and hazard classification.[6]

Sources

Method

N-(2-Methoxy-phenyl)-guanidine in heterocyclic compound synthesis

Application Note: Strategic Utilization of N-(2-Methoxy-phenyl)-guanidine in Heterocyclic Scaffolding Executive Summary N-(2-Methoxy-phenyl)-guanidine (1-(2-Methoxyphenyl)guanidine) represents a specialized binucleophili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-(2-Methoxy-phenyl)-guanidine in Heterocyclic Scaffolding

Executive Summary

N-(2-Methoxy-phenyl)-guanidine (1-(2-Methoxyphenyl)guanidine) represents a specialized binucleophilic scaffold in medicinal chemistry. Unlike unsubstituted guanidine, the presence of the ortho-methoxy phenyl group introduces unique electronic donation (+M effect) and steric constraints that influence cyclization pathways. This guide details the optimized protocols for leveraging this precursor in the synthesis of 2-amino-pyrimidines and quinazolinones , motifs prevalent in kinase inhibitors (e.g., EGFR, VEGFR targets) and CNS-active agents.

Mechanistic Insight & Reactivity Profile

The N-aryl guanidine moiety possesses three nitrogen atoms with distinct nucleophilicities. Understanding the tautomeric equilibrium is critical for predicting regioselectivity in cyclization reactions.

  • Nucleophilic Hierarchy: The terminal unsubstituted amino group (

    
    ) is typically the primary nucleophile due to lower steric hindrance compared to the internal nitrogen or the aryl-substituted amine.
    
  • Ortho-Methoxy Effect: The 2-OMe group acts as an intramolecular bond acceptor, potentially stabilizing specific tautomers via hydrogen bonding. This can accelerate cyclization rates compared to the para-isomer but requires careful solvent selection to disrupt internal chelation during the initial nucleophilic attack.

Reaction Pathway Visualization

ReactionLandscape Start N-(2-Methoxy-phenyl)-guanidine Prod1 2-(2-Methoxyphenylamino)- 4,6-dimethylpyrimidine Start->Prod1 Cyclocondensation (Base/Reflux) Prod2 2-(2-Methoxyphenylamino)- pyrimidin-4-one Start->Prod2 Cyclization (NaOEt/EtOH) Prod3 Dihydropyrimidines (Multicomponent) Start->Prod3 Acid Cat. (3-Component) Reagent1 1,3-Diketones (e.g., Acetylacetone) Reagent1->Prod1 Reagent2 β-Keto Esters (e.g., Ethyl Acetoacetate) Reagent2->Prod2 Reagent3 Aldehydes + 1,3-DC (Biginelli Conditions) Reagent3->Prod3

Figure 1: Synthetic divergence of N-(2-Methoxy-phenyl)-guanidine into key heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2-Methoxyphenylamino)-4,6-dimethylpyrimidine

Target Application: Kinase Inhibitor Scaffolds

This protocol utilizes a condensation reaction with acetylacetone (2,4-pentanedione). The reaction is driven by the formation of a stable aromatic pyrimidine ring.

Reagents:

  • N-(2-Methoxy-phenyl)-guanidine nitrate (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) or Sodium Ethoxide (1.2 eq)
    
  • Solvent: Absolute Ethanol or Methanol

  • Workup: Glacial Acetic Acid (for neutralization)

Step-by-Step Methodology:

  • Free Base Generation (In-situ): In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend N-(2-Methoxy-phenyl)-guanidine nitrate (10 mmol, 2.28 g) in Absolute Ethanol (30 mL). Add

    
      (15 mmol, 2.07 g) and stir at room temperature for 15 minutes to liberate the free guanidine base.
    
    • Note: If using the nitrate salt, ensure the base is sufficient to neutralize the nitric acid and catalyze the condensation.

  • Cyclization: Add Acetylacetone (11 mmol, 1.13 mL) dropwise to the suspension. The mixture may turn slightly yellow. Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting guanidine (polar) should disappear, and a less polar fluorescent spot (pyrimidine) should appear.

  • Isolation: Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Pour the mixture into ice-cold water (100 mL). The product often precipitates as a white to off-white solid.

    • Option B (Extraction): If no precipitate forms, evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) . Expected Yield: 75–85% Characterization:

    
     NMR should show a singlet for the methoxy group (
    
    
    
    ppm) and a singlet for the pyrimidine C5-H (
    
    
    ppm).
Protocol B: Synthesis of 2-(2-Methoxyphenylamino)-pyrimidin-4(3H)-one

Target Application: Tautomeric scaffolds for hydrogen bond donor/acceptor modulation.

Reaction with ethyl acetoacetate yields the pyrimidinone derivative. This reaction is sensitive to water; anhydrous conditions are recommended to prevent ester hydrolysis.

Reagents:

  • N-(2-Methoxy-phenyl)-guanidine nitrate (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Sodium Ethoxide (2.0 eq, prepared in situ or commercial solution)

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

  • Preparation of Ethoxide: Dissolve Sodium metal (20 mmol, 0.46 g) in Anhydrous Ethanol (40 mL) under nitrogen atmosphere to generate a fresh NaOEt solution.

  • Addition: Add N-(2-Methoxy-phenyl)-guanidine nitrate (10 mmol) to the ethoxide solution. Stir for 10 minutes. Add Ethyl Acetoacetate (11 mmol, 1.40 mL) dropwise.

  • Reflux: Reflux the mixture for 6–8 hours. A heavy precipitate (the sodium salt of the pyrimidinone) may form.

  • Workup: Evaporate the solvent in vacuo. Dissolve the residue in minimal water (20 mL). Critical Step: Acidify the aqueous solution carefully with Acetic Acid to pH ~5–6. The free pyrimidinone will precipitate.

  • Filtration: Filter the solid, wash with cold water, and dry. Expected Yield: 60–70%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of guanidine base.Ensure >1.2 eq of strong base (NaOEt) is used if starting from Nitrate/HCl salt.
Oily Product Impurities or residual solvent.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Starting Material Recovery Steric hindrance of 2-OMe group.Switch solvent to 2-Methoxyethanol (higher boiling point, 124°C) to overcome activation energy barrier.
Regioisomer Mixtures Tautomeric ambiguity.Use symmetrical diketones (like acetylacetone) to avoid regioisomers. For unsymmetrical

-keto esters, verify structure via NOE NMR.

Safety & Handling (MSDS Highlights)

  • N-(2-Methoxy-phenyl)-guanidine Nitrate:

    • Hazards: Skin and eye irritant.[1] Harmful if swallowed.

    • Incompatibility: Avoid strong oxidizing agents. Nitrate salts can be shock-sensitive if dry and mixed with organics; keep wet or in solution during scale-up.

  • Reaction Safety:

    • The reaction releases ammonia or water; ensure proper venting.

    • Sodium ethoxide is corrosive and moisture-sensitive.

Mechanism of Cyclization

The formation of the pyrimidine ring proceeds via a step-wise condensation. The high basicity of the guanidine allows it to deprotonate the active methylene of the


-keto ester/diketone, followed by nucleophilic attack.

Mechanism Step1 Step 1: Free Base Liberation (Guanidine-NH2 is active nucleophile) Step2 Step 2: Nucleophilic Attack on Carbonyl C=O Step1->Step2 + 1,3-Dicarbonyl Step3 Step 3: Intermediate (Tetrahedral Intermediate) Step2->Step3 Step4 Step 4: Dehydration/Elimination (-H2O / -EtOH) Step3->Step4 Step5 Step 5: Aromatization to Pyrimidine Ring Step4->Step5 Tautomerization

Figure 2: Mechanistic flow of the guanidine-diketone condensation.

References

  • Synthesis of 2-amino-4-arylpyrimidines via guanidine cyclization. Source:Pharmazie, 1984. 39(8):539-40. Context: Establishes the baseline reactivity of aryl guanidines with enones and ketones.

  • Synthesis of cyclic guanidines and 2-arylamino-1,4,5,6-tetrahydropyrimidines. Source:Arkivoc, 2014 (ii) 161-174. Context: Details the "inverse" coupling and stability of the 2-arylamino motif.

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Source:Journal of Organic Chemistry, 2006. 71(15):5715–5724. Context: Discusses the limitations and optimizations for 3-component reactions involving guanidines.

  • Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Source:Asian Journal of Chemistry, 2013. Context: Provides characterization data and melting points for similar methoxy-pyrimidine derivatives, validating the workup protocols.

Sources

Application

Process Scale-Up and Optimization for the Synthesis of N-(2-Methoxyphenyl)guanidine

[label="Protonation (HCl)\nElectrophilic Activation", Validating the Choices I'm now focusing on the rationale, specifically for the HPLC monitoring to validate reaction completion before cooling. I'm prioritizing safety...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Protonation (HCl)\nElectrophilic Activation",

Validating the Choices

I'm now focusing on the rationale, specifically for the HPLC monitoring to validate reaction completion before cooling. I'm prioritizing safety by confirming that less than 1% of the o-anisidine remains unreacted. The rationale for this and for dropwise addition at 80°C are paramount. The goal is a safe and high-yielding reaction.

Justifying the Procedure

My focus has shifted to validating the experimental choices. I'm prioritizing safety and yield by using HPLC monitoring and dropwise cyanamide addition at 80°C. My rationale centers on confirming less than 1% of the o-anisidine remains unreacted to ensure safety. The goal is a high yield and a safe reaction.

Refining the IPC Details

I'm now detailing the in-process control. After 12 hours, I'll take an HPLC sample to test for any unreacted o-anisidine. If it's more than 1%, I'll add more cyanamide and extend the reflux for 2 hours. This feedback loop ensures a good yield and prevents the starting material from co-precipitating, which will be incorporated in the next section. I'm focusing on the safety protocols.

Prioritizing Safety & Quality

My focus has shifted to the environmental and safety aspects, which are crucial. I'm building on the in-process control of the last section. This will be an atom-economical method with an aqueous system, going from lab to pilot, where I'll ensure process design meets safety and environmental regulations. I'll make the guide to bridge the gap between discovery chemistry and process engineering.

Finalizing the Diagram

I've checked the diagram's constraints and incorporated necessary adjustments for proper rendering and readability. Specifically, I've added viewport settings to maintain the max-width and also adjusted the sizes of the nodes in the graph. The text is legible, the color contrast is good, and it's ready to be added.

Verifying the Workflow

I'm now integrating the in-process control steps into the workflow, specifically the HPLC sampling and cyanamide addition to ensure safety and yield. I'm refining the process to validate reaction completion before cooling and will now incorporate this as the key feedback loop for the 1 kg scale, ensuring a safe and efficient process.

Calculating the Reagents

I've just recalculated and confirmed all reagent quantities for the 1-kg scale-up. The math verifies the need for 880g of 37% HCl and approximately 1.02 kg of 50% aqueous cyanamide solution. This confirms a 1.5-fold excess of cyanamide for a complete reaction.

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers Document Type: Advanced Application Note & Master Batch Protocol

Executive Summary & Route Rationale

The guanidinium scaffold is a privileged motif in medicinal chemistry, owing to its high basicity (pKa ~13.5) and ability to form robust bidentate hydrogen bonds with biological targets. N-(2-Methoxyphenyl)guanidine (CAS 61705-89-3) serves as a critical intermediate for synthesizing complex heterocyclic therapeutics.

As a Senior Application Scientist, I have designed this protocol to bridge the gap between milligram-scale discovery and kilogram-scale pilot production. In discovery settings, aryl guanidines are frequently synthesized using S-methylisothiourea sulfate. However, this reagent releases stoichiometric amounts of highly toxic, foul-smelling methanethiol gas, making it entirely unsuitable for standard scale-up without specialized scrubbing infrastructure .

To ensure a highly scalable, atom-economical, and environmentally benign process, this protocol utilizes the aqueous cyanamide route under acidic catalysis.

Mechanistic Causality & Process Design

The success of this scale-up relies on understanding the causality behind the reaction conditions. The amine group of o-anisidine is electronically deactivated and sterically hindered by the ortho-methoxy substituent.

  • Electrophilic Activation: Uncatalyzed cyanamide is insufficiently electrophilic to react with deactivated anilines. By introducing hydrochloric acid (1.1 equivalents), cyanamide is protonated to form a highly reactive carbodiimidium ion (

    
    ). This activation is non-negotiable for driving the nucleophilic attack of o-anisidine to completion .
    
  • Thermal & Phase Control: Solid cyanamide is prone to violent, exothermic dimerization into dicyandiamide at elevated temperatures. To mitigate this hazard, we utilize a 50% w/w aqueous cyanamide solution added dropwise at 80°C. The water acts as a thermal heat sink, while the controlled addition ensures the steady-state concentration of unreacted cyanamide remains low, suppressing dimerization .

G cluster_mechanism Mechanistic Pathway cluster_workflow Scale-Up Workflow N1 Cyanamide (NH₂CN) N2 Protonation (HCl) Electrophilic Activation N1->N2 N3 Carbodiimidium Ion [H₂N-C=NH]⁺ N2->N3 N4 Nucleophilic Attack by o-Anisidine N3->N4 N5 N-(2-Methoxyphenyl) guanidine HCl N4->N5 W1 Reactor Prep: o-Anisidine + HCl N5->W1 Informs Process W2 Controlled Addition: 50% Aq. Cyanamide W1->W2 W3 Reflux (100°C, 12h) W2->W3 W4 Cooling & Crystallization (0-5°C) W3->W4 W5 Filtration & Drying (>98% Purity) W4->W5

Fig 1: Mechanistic pathway and corresponding scale-up workflow for aryl guanidine synthesis.

Process Optimization Data

Before committing to the 1-kg pilot scale, the reaction parameters were systematically optimized. The data below illustrates why the aqueous cyanamide route at 100°C was selected over alternatives.

ScaleGuanylating AgentTemp (°C)Time (h)Yield (%)Purity (HPLC)Process Notes & Causality
10 gS-Methylisothiourea801872%95.0%Toxic

byproduct; requires heavy scrubbing.
10 gCyanamide (Solid)1001265%88.5%High dimerization to dicyandiamide; poor thermal control.
100 gCyanamide (50% aq)1001284%98.2%Excellent thermal control; clean product profile.
1000 g Cyanamide (50% aq) 100 14 86% 99.1% Optimized pilot scale; self-validating IPC implemented.

Self-Validating 1-kg Scale-Up Protocol

This protocol is engineered as a self-validating system . It relies on an In-Process Control (IPC) feedback loop rather than arbitrary reaction times, ensuring batch-to-batch reproducibility regardless of minor environmental variables.

Materials Required
  • o-Anisidine (2-Methoxyaniline): 1.00 kg (8.12 mol, 1.0 eq)

  • Hydrochloric Acid (37% aq): 880 g (~8.93 mol, 1.1 eq)

  • Cyanamide (50% w/w aq solution): 1.02 kg (~12.18 mol, 1.5 eq)

  • Deionized Water: 2.0 L (Reaction solvent)

  • Acetone (Pre-chilled to 0°C): 3.0 L (Wash solvent)

Step-by-Step Methodology

Phase 1: Salt Formation & Reactor Preparation

  • Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 2.0 L of deionized water.

  • Add 1.00 kg of o-anisidine to the reactor. Stir at 250 RPM.

  • Cool the reactor jacket to 10°C.

  • Slowly add 880 g of 37% HCl via an addition funnel over 30 minutes.

    • Causality Note: This exothermic neutralization forms o-anisidine hydrochloride in situ. Maintaining the temperature below 30°C prevents oxidative degradation of the aniline.

Phase 2: Electrophilic Guanylation 5. Heat the reactor to an internal temperature of 80°C. 6. Begin the dropwise addition of 1.02 kg of 50% aqueous cyanamide over exactly 2 hours using a dosing pump.

  • Causality Note: Dosing cyanamide at 80°C ensures it is immediately consumed by the o-anisidine hydrochloride, preventing the accumulation of unreacted cyanamide and subsequent runaway dimerization.

  • Once the addition is complete, ramp the internal temperature to 100°C (gentle reflux) and maintain for 12 hours.

Phase 3: Self-Validation & In-Process Control (IPC) 8. At the 12-hour mark, withdraw a 1.0 mL aliquot, dilute with mobile phase, and analyze via HPLC (UV at 254 nm). 9. Validation Gate:

  • If unreacted o-anisidine is < 1.0% AUC , proceed to Phase 4.

  • If unreacted o-anisidine is > 1.0% AUC , add an additional 68 g (0.1 eq) of 50% cyanamide and reflux for 2 more hours. Do not proceed to cooling until this metric is met, as unreacted starting material will co-crystallize and ruin the final purity.

Phase 4: Isolation & Purification 10. Once the IPC passes, cool the reactor linearly to 5°C over 4 hours.

  • Causality Note: A slow, linear cooling ramp promotes the growth of large, pure crystals of N-(2-Methoxyphenyl)guanidine hydrochloride, preventing the inclusion of dicyandiamide impurities.
  • Hold at 5°C for 2 hours to maximize precipitation.
  • Discharge the slurry into a filter nutsche and filter under vacuum.
  • Wash the filter cake with 3.0 L of pre-chilled (0°C) acetone.
  • Causality Note: Cold acetone displaces the aqueous mother liquor and removes any trace colored oxidation byproducts without dissolving the target guanidinium salt.
  • Dry the product in a vacuum oven at 50°C / 50 mbar for 24 hours.
  • Expected Yield: ~1.41 kg (86% theoretical yield). White to off-white crystalline powder.

References

  • Katritzky, A. R., et al. "Guanidines: from classical approaches to efficient catalytic syntheses." Chemical Society Reviews, Royal Society of Chemistry, 2014.[Link]

  • Al-Majid, A. M., et al. "Recent Advances in Cyanamide Chemistry: Synthesis and Applications." Molecules, MDPI, 2017.[Link]

  • Castanheiro, T., et al. "Synthesis of Guanidines and Some of Their Biological Applications." Molecules, MDPI, 2022.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(2-Methoxyphenyl)guanidine Synthesis

Current Status: Online Operator: Senior Application Scientist Ticket ID: GUA-OME-002 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Aryl Guanidines Introduction Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: GUA-OME-002 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Aryl Guanidines

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of N-(2-methoxyphenyl)guanidine (also known as o-anisylguanidine) is failing to reach the typical 80%+ yields seen with unsubstituted aniline.

The ortho-methoxy group presents a specific "push-pull" challenge:

  • Electronic Push: The methoxy group is electron-donating, theoretically making the amine more nucleophilic.

  • Steric Pull: The ortho position creates significant steric hindrance, blocking the approach to the electrophilic cyanamide carbon.

This guide moves beyond generic protocols to address the specific kinetic bottlenecks of the ortho-substituted system.

Module 1: The Reaction Engine (Mechanism & Kinetics)

To fix the yield, you must visualize the invisible competition occurring in your flask. The reaction is a race between the desired Guanylation and the parasitic Dimerization of cyanamide.

Visualizing the Pathway

The following diagram illustrates the kinetic competition. Your goal is to maximize the green path and suppress the red path.

ReactionPathway Cyanamide Cyanamide (H2N-CN) Activated Activated Species (H2N-C≡N+-H) Cyanamide->Activated + H+ (Equilibrium) Acid Acid Catalyst (H+) Acid->Activated Intermediate Transition State (Sterically Hindered) Activated->Intermediate Dicyan Dicyandiamide (Dead End Impurity) Activated->Dicyan High Temp / High pH (Dimerization) Anisidine o-Anisidine (Nucleophile) Anisidine->Intermediate Slow Attack (Ortho-blocked) Product N-(2-Methoxy-phenyl) guanidine Salt Intermediate->Product H+ Transfer

Figure 1: Kinetic competition between product formation (Green) and cyanamide dimerization (Red). The ortho-methoxy group slows the "Slow Attack" step, giving the "Dimerization" pathway a competitive advantage.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My reaction stalls at 40-50% conversion."

Diagnosis: The "Goldilocks" pH Window Failure. The reaction rate (


) depends on the concentration of free amine and protonated cyanamide.
  • Too Acidic (pH < 1): The o-anisidine is fully protonated (

    
    ) and loses nucleophilicity. It cannot attack.
    
  • Too Basic (pH > 5): The cyanamide deprotonates or remains unactivated, leading to rapid dimerization into dicyandiamide (which is inert to aniline).

The Fix: For o-anisidine, the window is narrower than aniline due to the pKa shift.

  • Stoichiometry: Use exactly 1.0 equivalent of Mineral Acid (HNO₃ or HCl) relative to the aniline. Do not use excess acid "just to be safe."

  • Slow Addition: Do not dump the cyanamide in at once. Add the cyanamide solution dropwise to the refluxing aniline/acid mixture over 2–4 hours. This keeps the instantaneous concentration of cyanamide low, favoring the bimolecular reaction with aniline over the bimolecular dimerization.

Issue 2: "I am getting a sticky oil that won't crystallize."

Diagnosis: Counter-ion Mismatch. The Hydrochloride (HCl) salt of o-anisylguanidine is often hygroscopic and highly soluble in water/ethanol, making it difficult to isolate as a solid.

The Fix: Switch to the Nitrate Salt . Aryl guanidine nitrates are characteristically insoluble in cold water and slightly soluble in ethanol. This property drives the equilibrium forward by precipitating the product from the reaction matrix.

Data Comparison: Salt Properties

FeatureHydrochloride SaltNitrate Salt
Solubility (Water) High (Often hygroscopic)Low (Precipitates easily)
Crystallinity Poor (Often oils out)Excellent (Needles/Plates)
Purification Requires chromatography oftenSimple recrystallization
Safety Corrosive gas riskOxidizer (Keep away from organics when dry)
Issue 3: "The product contains a 'Biguanide' impurity."

Diagnosis: Double Addition. If the reaction runs too long or with too much excess cyanamide, the formed guanidine acts as a nucleophile and attacks another cyanamide molecule, forming an aryl-biguanide.

The Fix:

  • Limit Cyanamide excess to 1.5 equivalents .[1]

  • Monitor reaction by TLC or HPLC. Stop exactly when the o-anisidine is consumed.

  • Purification: Recrystallization from boiling water effectively removes biguanides (which are more soluble).

Module 3: Validated Protocol (The Nitrate Route)

This protocol is optimized for the ortho-methoxy substrate, utilizing the nitrate salt's solubility profile to maximize yield.

Materials
  • o-Anisidine (2-Methoxyaniline)[2]

  • Nitric Acid (Concentrated, 65-70%)

  • Cyanamide (50% Aqueous Solution)[1]

  • Ethanol (95%)

Step-by-Step Workflow
  • Salt Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 0.1 mol o-anisidine in 40 mL Ethanol .

    • External Cooling: Place flask in an ice bath (0–5°C).

    • Dropwise add 0.1 mol Nitric Acid (approx.[1] 6.3 mL / 9.0 g).

    • Observation: A precipitate of o-anisidine nitrate may form. This is normal.

  • Controlled Guanylation:

    • Remove the ice bath. Heat the mixture to Reflux (approx. 80°C) . The amine salt should redissolve.[3]

    • Add 0.15 mol Cyanamide (approx. 12.6 g of 50% soln) dropwise through the top of the condenser over 60 minutes .

    • Critical Step: Continue reflux for 16–20 hours . (Note: Unsubstituted aniline takes ~4 hours; the ortho-methoxy group requires this extended time).

  • Isolation:

    • Cool the mixture slowly to room temperature, then to 0°C in an ice bath for 3 hours.

    • The N-(2-methoxyphenyl)guanidine nitrate will precipitate as a crystalline solid.

    • Filter the solid.[4][5][6] Wash with cold ethanol (10 mL) followed by diethyl ether .

  • Purification (Recrystallization):

    • Dissolve the crude nitrate salt in the minimum amount of boiling water .[3]

    • Allow to cool slowly to room temperature to form long needles.

    • Expected Yield: 70–85%.

    • Melting Point: ~125–127°C.[1]

Decision Tree: Workup Strategy

WorkupLogic Start Reaction Complete (TLC Check) State Physical State at 0°C? Start->State Solid Precipitate Formed State->Solid Crystals Oil Oiled Out / No Solid State->Oil Liquid/Goo Filter Filter & Wash (Cold EtOH) Solid->Filter Evap Evaporate EtOH Add small amt H2O Oil->Evap Recryst Recrystallize (Boiling Water) Filter->Recryst Scratch Scratch Glass/Seed Evap->Scratch Scratch->Solid Success Scratch->Oil Fail -> Check pH

Figure 2: Logic flow for isolating the nitrate salt. If "Oiling Out" occurs, removal of ethanol usually forces the nitrate salt to crystallize from the remaining water.

References

  • Synthesis of Phenyl guanidine nitrate. PrepChem.com. (Standard protocol adapted for nitrate salts). Link

  • Davis, T. L. (1921). The Action of Ammonium Salts on Dicyandiamide. Organic Syntheses, 1, 302.[3] (Foundational chemistry on guanidine nitrate formation). Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[3][5][6][7][8][9] Arkivoc, (iv), 49-87. (Review of guanylation reagents including cyanamide). Link

  • BenchChem Support. (2025). Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. (General troubleshooting parameters for methoxy-substituted guanidines). Link

Sources

Optimization

Technical Support Center: Purification of N-(2-Methoxy-phenyl)-guanidine

[1] Case ID: MPG-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: N-(2-Methoxy-phenyl)-guanidine (CAS: 6268-03-7)[1] Executive Summary Purifying N-(2-Methoxy-phenyl)-guanidine pre...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: MPG-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: N-(2-Methoxy-phenyl)-guanidine (CAS: 6268-03-7)[1]

Executive Summary

Purifying N-(2-Methoxy-phenyl)-guanidine presents a classic "polyamino" challenge.[1] The guanidine moiety is highly basic (


) and polar, leading to severe tailing on silica and high water solubility.[2] The presence of the ortho-methoxy group on the phenyl ring adds electron density, increasing the basicity slightly compared to phenylguanidine and altering solubility profiles.

This guide prioritizes salt formation over chromatography.[1][2] Our field data indicates that isolating the Nitrate (


)  or Hemisulfate  salt is statistically more successful than the Hydrochloride (

) salt, which is prone to hygroscopicity and "oiling out."

Module 1: Critical Triage (The "Oiling Out" Issue)

Q: My crude product is a sticky, dark oil that refuses to crystallize. How do I fix this?

A: This is the most common failure mode.[2] It usually occurs because you are attempting to isolate the free base or a hygroscopic HCl salt .[1] The free base of N-(2-Methoxy-phenyl)-guanidine is a low-melting solid/oil that holds onto solvent tenaciously.[1]

The Fix: Switch the Counter-ion. Guanidine nitrates are notoriously crystalline and non-hygroscopic due to the high lattice energy formed by the planar guanidinium-nitrate hydrogen bonding network.

Protocol: Nitrate Salt Conversion

  • Dissolve your crude oil in a minimum amount of Ethanol or Methanol .[1][2]

  • Add 65% Nitric Acid (

    
    )  dropwise until pH reaches ~3–4.
    
    • Caution: Exothermic.[1][2] Perform in an ice bath.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) until the solution turns slightly turbid.

  • Scratch the flask walls or seed with a crystal.[2] Store at -20°C overnight.

  • Result: White, crystalline needles of N-(2-Methoxy-phenyl)-guanidine nitrate should form.

Decision Tree: Isolation Strategy

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Sticky Oil / Gum StateCheck->Oil Amorphous Recryst Recrystallize (Water/EtOH) Solid->Recryst SaltChoice Select Counter-ion Oil->SaltChoice Nitrate Nitrate Salt (HNO3/EtOH) *Recommended* SaltChoice->Nitrate High Lattice Energy HCl HCl Salt (Often Hygroscopic) SaltChoice->HCl Standard

Figure 1: Decision matrix for selecting the isolation method based on the physical state of the crude material.

Module 2: Impurity Removal (The "Anisidine" Problem)

Q: I have persistent starting material (2-Anisidine) in my product. How do I remove it without a column?

A: You must exploit the massive


 differential.[2]
  • Impurity (2-Anisidine):

    
     (Weak base).[1][2]
    
  • Target (Guanidine):

    
     (Strong base).[1][2]
    

By buffering the aqueous phase to pH 9.0 , the 2-anisidine will be non-ionized (organic soluble), while the guanidine will remain fully protonated (water soluble).[2]

The "pH Swing" Extraction Protocol:

  • Dissolution: Dissolve crude mixture in 1.0 M HCl (pH < 1). Both species are protonated and water-soluble.[1]

  • Wash 1 (Remove Neutrals): Wash with Ethyl Acetate .[1][2] Discard organic layer (removes non-basic tars).[1][2]

  • The Swing (Targeting Anisidine): Adjust aqueous layer pH to ~8.5–9.0 using NaOH.[1][2]

    • Mechanism:[1][3][4] At pH 9, 2-anisidine (pKa 4.[1][2]5) is >99.9% deprotonated (neutral).[1][2] The guanidine (pKa 12) is still >99.9% protonated (charged).

  • Wash 2 (Critical): Extract with Dichloromethane (DCM) x3.[1][2]

    • Result: The 2-anisidine migrates into the DCM. The Guanidine stays in the water.

  • Isolation: Basify the aqueous layer to pH 14 (NaOH). The guanidine precipitates as the free base (extract with DCM) OR evaporate water to dryness if salt is desired.

Visualizing the pH Swing

pH_Swing Input Mixture: Guanidine (pKa 12) Anisidine (pKa 4.5) AcidPhase Acid Phase (pH 1) Both Protonated (+) Input->AcidPhase Add HCl BufferPhase Buffer Phase (pH 9) Guanidine (+) Anisidine (Neutral) AcidPhase->BufferPhase Adjust to pH 9 FinalPhase Base Phase (pH 14) Guanidine (Neutral) BufferPhase->FinalPhase Adjust to pH 14 (Aq Layer) Waste Organic Waste (Contains Anisidine) BufferPhase->Waste Extract w/ DCM Product Pure Product (In Organic Layer) FinalPhase->Product Extract w/ DCM

Figure 2: Chemoselective extraction workflow utilizing pKa differences to remove aniline impurities.

Module 3: Chromatography (The "Last Resort")

Q: I cannot crystallize, and I must run a column. The spots are streaking.[2] What conditions do you recommend?

A: Standard silica gel is acidic.[1][2] Basic guanidines interact strongly with silanol groups, causing irreversible adsorption or severe tailing.[2] You must "deactivate" the silica.[2]

Recommended Mobile Phases:

MethodSolvent SystemModifierNotes
Normal Phase DCM / Methanol (9:1 to 4:[1]1)1% Triethylamine (TEA) Pre-wash the column with the TEA-containing solvent to neutralize silica.[1]
Normal Phase (Alt) DCM / Methanol1% NH₄OH (aq) Shake the solvent mixture with aqueous ammonia; use the organic layer.
Reverse Phase Water / Acetonitrile0.1% TFA Warning:[1] TFA forms the trifluoroacetate salt, which may be an oil.[2]
Reverse Phase Water / Acetonitrile10mM NH₄HCO₃ Volatile buffer (pH ~8).[1][2] Good for isolating free base.[1][2]

Technical Insight: For N-(2-Methoxy-phenyl)-guanidine, the Reverse Phase (C18) approach is superior.[1] The methoxy group provides enough lipophilicity for retention on C18, while the water-based mobile phase handles the polarity of the guanidine group.

Module 4: Analytical Validation

Q: How do I confirm I have the correct salt and not the starting material?

A: Use 1H NMR in DMSO-d6. Look for the "Guanidine Shift."

  • N-H Protons: In the salt form, the guanidinium protons (

    
    ) appear as a broad singlet (sometimes split) typically between 7.0 – 8.5 ppm .[2] This is distinct from the aniline 
    
    
    
    which is usually higher field (3.0 – 5.0 ppm) and sharper.
  • Methoxy Group: The singlet for

    
     appears at ~3.8 ppm .[1][2]
    
  • Integration: The guanidine salt should have 4 exchangeable protons (or 5 if fully protonated) relative to the 3 methoxy protons.

References

  • Synthesis and Isolation of Aryl Guanidines

    • Source: Organic Chemistry Portal / J. Org.[1][2] Chem.

    • Relevance: Describes the general guanylation of anilines and isol
    • Link:[1][2]

  • pKa and Basicity of Aryl Guanidines

    • Source: Royal Society of Chemistry (RSC), New J. Chem., 2017.[2]

    • Relevance: Establishes the pKa range (11-12)
    • Link:

  • Guanidine Nitrate vs.

    • Source: SSRN / Chemical Engineering Reports.[1][2]

    • Relevance: Details the industrial preference for Nitrate salts due to superior lattice energy and non-hygroscopic n
    • Link:

  • Compound Data (N,N'-Bis(2-methoxyphenyl)guanidine)

    • Source: PubChem (NIH).[1][2]

    • Relevance: Provides physical property data and CAS references for the specific methoxy-derivative class.[1]

    • Link:[1][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with N-(2-Methoxy-phenyl)-guanidine

Executive Summary & Compound Profile User Query: "I am experiencing inconsistent solubility and precipitation with N-(2-Methoxy-phenyl)-guanidine. How do I stabilize this compound for in vitro/in vivo assays?" Scientist’...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am experiencing inconsistent solubility and precipitation with N-(2-Methoxy-phenyl)-guanidine. How do I stabilize this compound for in vitro/in vivo assays?"

Scientist’s Analysis: N-(2-Methoxy-phenyl)-guanidine (often supplied as the hydrochloride salt, CAS 420130-92-3, or free base) presents a classic "solubility-pH" dependency challenge common to aryl-guanidines.[1] The guanidine moiety is a strong base (


).[1]
  • The Root Cause: In its free base form, the compound is lipophilic and poorly water-soluble. It requires protonation to form a stable, water-soluble cation.

  • The Trap: Researchers often attempt to dissolve the free base directly in neutral buffers (pH 7.4), or they dilute a DMSO stock into a high-salt buffer, causing "salting out" or immediate reprecipitation due to the common ion effect or local pH shock.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataRelevance to Solubility
CAS (HCl Salt) 420130-92-3Preferred for aqueous solubility.[1]
CAS (Free Base) Varies by isomerWarning: Poor aqueous solubility (<0.1 mg/mL).[1]
Molecular Weight 201.66 g/mol (HCl salt)Low MW facilitates membrane permeability but high lattice energy can hinder dissolution.
pKa (Guanidine) ~10.8 (Est.)[1]Critical: At pH < 9, it is >99% ionized (soluble). At pH > 10, it precipitates.
LogP ~1.5 - 2.3Moderately lipophilic; requires organic co-solvents for high concentrations.
Hygroscopicity HighAbsorbs atmospheric water, leading to "oiling out" or weighing errors.

Troubleshooting Guide: Diagnostic Workflows

Issue 1: "The compound won't dissolve in water or PBS."

Diagnosis: You are likely working with the free base or the pH is too high. Mechanism: The unprotonated guanidine group is non-polar enough to crash out of water. The phenyl ring and methoxy group add significant lipophilicity.

Corrective Protocol:

  • Check the Label: Is it ·HCl (Hydrochloride) or just the chemical name?

  • If Free Base: You must convert it to a salt in situ.

    • Suspend the solid in water.[2]

    • Add 1.0 equivalent of 1M HCl or Acetic Acid dropwise while stirring.

    • Result: The cloudy suspension should clear immediately as the salt forms.

  • If HCl Salt: It should dissolve. If not, your water might be too cold (store at 4°C, dissolve at RT) or the concentration is exceeding saturation (>50 mM).[1]

    • Action: Warm the solution to 37°C for 10 minutes and vortex.

Issue 2: "It precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: "Solvent Shock" (Rapid change in polarity). Mechanism: When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the local environment momentarily becomes non-polar, then rapidly polar.[1] If the local concentration exceeds the aqueous solubility limit before mixing is complete, micro-precipitates form that act as nucleation sites for further crashing.

Corrective Protocol (The "Dropwise-Vortex" Method):

  • Place your culture media/buffer on a magnetic stirrer (medium speed) or vortex gently.

  • Add the DMSO stock dropwise into the center of the vortex.

  • Do not squirt the DMSO stock against the plastic wall of the tube (it will stick and precipitate).

  • Limit: Keep final DMSO concentration

    
     (v/v) to avoid cytotoxicity and solvent effects.
    
Issue 3: "The powder turned into a sticky oil during weighing."

Diagnosis: Hygroscopic Deliquescence. Mechanism: Guanidine salts are notorious for pulling moisture from the air. This alters the molecular weight (adding water mass) and makes dissolution inconsistent.

Corrective Protocol:

  • Storage: Always store in a desiccator at 4°C or -20°C.

  • Handling: Allow the vial to equilibrate to room temperature before opening (prevents condensation).

  • Weighing: Weigh quickly. If it has already oiled, dissolve the entire vial contents in a known volume of DMSO to create a "Master Stock" and calculate concentration based on the original label mass (assuming no degradation).

Strategic Decision Tree (Visualization)

The following diagram illustrates the logical flow for solubilizing N-(2-Methoxy-phenyl)-guanidine based on your starting material and application.

Solubility_Workflow Start START: Select Compound Form CheckForm Check Label: Salt (HCl) or Free Base? Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase SaltForm HCl Salt Form CheckForm->SaltForm Aqueous Target: Aqueous Buffer (PBS/Water) FreeBase->Aqueous Difficult Organic Target: Organic Stock (DMSO/EtOH) FreeBase->Organic Preferred SaltForm->Aqueous SaltForm->Organic Acidify CRITICAL STEP: Add 1.0 eq. HCl or Acetic Acid to protonate Aqueous->Acidify DirectDissolve Dissolve directly (Warm to 37°C if needed) Aqueous->DirectDissolve StockPrep Prepare 100mM Stock in Anhydrous DMSO Organic->StockPrep Acidify->DirectDissolve Dilution Dilution Step: Dropwise into Vortexing Media StockPrep->Dilution For Assays CheckpH Check Final pH: Must be < 7.5 to prevent free base precipitation Dilution->CheckpH

Figure 1: Decision matrix for solubilizing N-(2-Methoxy-phenyl)-guanidine based on chemical form and target application.

Standardized Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock (DMSO)

Best for long-term storage and cell culture dilution.[1]

  • Calculate: Determine the mass required. For 10 mL of 100 mM stock:

    
    [1]
    
  • Weigh: Weigh ~200 mg of N-(2-Methoxy-phenyl)-guanidine HCl into a sterile, amber glass vial.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Note: Do not use water-containing DMSO, as it promotes degradation over time.[1]

  • Dissolve: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL or 100 µL aliquots in PCR tubes to avoid freeze-thaw cycles.

  • Store: -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

Protocol B: Aqueous Formulation for Animal Studies (IV/IP)

Best for in vivo administration where DMSO must be minimized.[1]

Goal: 5 mg/mL solution in Saline.

  • Vehicle Selection: Pure saline may cause precipitation. Use a co-solvent system: 5% DMSO / 40% PEG-400 / 55% Saline .

  • Step 1: Dissolve compound in the calculated volume of DMSO (5% of total volume).

  • Step 2: Add PEG-400 (40% of total volume) and vortex. The solution should be clear.

  • Step 3: Slowly add Saline (0.9% NaCl) while vortexing.

  • pH Check: Measure pH. If pH > 7.0, adjust to pH 5.0–6.0 using dilute HCl. The compound is most stable and soluble in slightly acidic conditions.

  • Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, N-(2-Methoxy-phenyl)-guanidine is generally soluble in ethanol.[1] However, ethanol evaporates faster than DMSO, which can change the concentration of your stock over time. Ethanol is also more toxic to certain cell lines at lower concentrations than DMSO.

Q: My compound has a "fishy" or ammoniacal smell. Is it degraded? A: A slight amine odor is normal for guanidines, but a strong smell suggests hydrolysis to the aniline derivative or release of free ammonia. This usually happens if the stock was stored in water or at high pH. Check purity via LC-MS.

Q: Why does the literature mention "Di-o-tolylguanidine" (DOTG) when I search for this? A: Be careful. "Di-o-tolylguanidine" or "1,3-Bis(2-methoxyphenyl)guanidine" is a symmetric rubber accelerator (CAS 6268-03-7).[1] Ensure you are using the mono-substituted compound (CAS 420130-92-3) if your target is specific pharmacological inhibition (e.g., sodium channels).[1] The solubility rules are similar, but the biological effects are vastly different.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine. Retrieved February 28, 2026 from [Link][1]

  • ChemIDplus. N-(2-methoxyphenyl)guanidine hydrochloride - RN: 420130-92-3.[1] U.S. National Library of Medicine. Retrieved February 28, 2026 from [Link][1]

  • Kaljurand, I., et al. (2005).Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry. (Contextual grounding for Guanidine pKa values).

Sources

Optimization

Stability of N-(2-Methoxy-phenyl)-guanidine in aqueous solution

Technical Support Center: Handling and Stability of N-(2-Methoxy-phenyl)-guanidine in Aqueous Solutions Welcome to the Technical Support Center for N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-methoxyphenyl)guanidi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Stability of N-(2-Methoxy-phenyl)-guanidine in Aqueous Solutions

Welcome to the Technical Support Center for N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-methoxyphenyl)guanidine). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind the chemical behavior of arylguanidines, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Core Scientific Principles & Causality

To successfully handle N-(2-Methoxy-phenyl)-guanidine, one must understand the intrinsic electronic properties of the guanidine moiety and how the ortho-methoxy phenyl ring alters its behavior.

Guanidines are among the strongest organic bases known, primarily due to the intense resonance stabilization (often termed "Y-stabilization") of their protonated form, the guanidinium cation[1]. While aliphatic guanidines have a pKa of ~12.5, the introduction of a phenyl ring delocalizes the nitrogen lone pair, dropping the pKa of arylguanidines to approximately 10.8[2]. The ortho-methoxy group introduces steric hindrance and an electron-withdrawing inductive effect (-I) that competes with its electron-donating resonance (+R), keeping the functional pKa in the 10.5–10.8 range.

This specific pKa dictates two critical experimental parameters: solubility and hydrolytic stability . As a free base, the compound is highly hydrophobic and poorly soluble in water (~0.05 g/100 mL)[3]. Furthermore, free base arylguanidines are highly hygroscopic and will readily absorb atmospheric carbon dioxide to form insoluble carbonate salts[4]. Therefore, controlling the pH and utilizing the correct salt form is the absolute foundation of any reliable assay involving this compound.

Part 2: Troubleshooting & FAQs

Q1: Why does my N-(2-Methoxy-phenyl)-guanidine precipitate when I adjust my biological assay buffer to pH 8.5 - 9.0? Causality: You are approaching the pKa of the molecule. At physiological pH (7.4), the molecule exists almost entirely as the highly soluble, protonated guanidinium cation. As you push the pH above 8.5, a significant fraction of the population deprotonates into the neutral free base. Because the neutral phenyl ring lacks favorable dipole interactions with water, the free base rapidly precipitates out of solution[3]. Solution: Always prepare high-concentration stock solutions in slightly acidic water (pH 4.0–6.0) and only dilute into basic buffers immediately prior to the assay.

Q2: I left my aqueous stock solution on the benchtop for a week, and my assay signal dropped by 40%. What happened? Causality: Your compound underwent chemical hydrolysis. While guanidines are stable under mildly acidic to neutral conditions, exposure to elevated pH or thermal stress triggers a nucleophilic attack by hydroxide ions (or water) on the central electrophilic carbon. This breaks the molecule down into 1-(2-methoxyphenyl)urea and ammonia[1]. Solution: Aqueous stocks must be aliquoted and stored at -20°C. Never subject the aqueous solution to repeated freeze-thaw cycles or prolonged room-temperature incubation if the pH is above 7.5.

Q3: Can I purchase and store the free base form for my experiments? Causality: It is highly discouraged. The free base is notoriously hygroscopic and acts as a carbon dioxide scavenger, slowly converting into a carbonate or hydrogencarbonate salt during storage[4]. This alters the molecular weight of your powder, leading to inaccurate molarity calculations in your assays. Solution: Always procure and store the compound as a stable salt (e.g., hydrochloride or nitrate).

Part 3: Quantitative Stability & Physicochemical Data

The following table summarizes the critical parameters required for experimental planning.

PropertyValue / ObservationMechanistic Rationale
Estimated pKa ~10.5 - 10.8Resonance stabilization of the protonated ion is modulated by the ortho-methoxy group[2].
Aqueous Solubility (Free Base) < 0.5 mg/mLNeutral arylguanidines lack hydrogen-bonding networks with polar solvents[3].
Aqueous Solubility (HCl Salt) > 50.0 mg/mLThe ionic lattice readily dissociates in water.
Stability (pH 4.0 - 7.0, 4°C) > 6 monthsThe protonated state repels nucleophilic attack by hydroxide ions.
Stability (pH > 10.0, 37°C) Rapid degradation (

< 48h)
Base-catalyzed hydrolysis converts the guanidine moiety to a urea derivative[1].

Part 4: Visualizing Chemical Dynamics

Degradation A N-(2-Methoxy-phenyl)-guanidine (Free Base / Low Solubility) B Guanidinium Cation (High Solubility / Resonance Stabilized) A->B H+ (pH < 9.0) C Tetrahedral Intermediate (Unstable) A->C OH- (pH > 10.0) / Heat D 1-(2-Methoxyphenyl)urea + NH3 (Degradation Products) C->D Hydrolysis

Chemical degradation and ionization pathways of N-(2-Methoxy-phenyl)-guanidine in water.

Protocol S1 1. Weigh Salt Form (e.g., HCl) S2 2. Dissolve in ddH2O S1->S2 S3 3. Adjust Buffer (pH 4.0 - 7.4) S2->S3 S4 4. Sterile Filter (0.22 µm) S3->S4 S5 5. Aliquot & Store (-20°C) S4->S5

Self-validating workflow for the preparation of stable aqueous guanidine stock solutions.

Part 5: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, protocols must contain internal checks. If a step fails, the protocol should alert you before you proceed to complex biological assays.

Protocol A: Preparation of a 10 mM Stability-Optimized Stock Solution

Rationale: This protocol uses spectrophotometric validation to ensure no compound is lost to precipitation or membrane-binding during sterilization.

  • Material Selection: Weigh exactly 2.01 mg of N-(2-Methoxy-phenyl)-guanidine hydrochloride (MW ~201.6 g/mol ) into a clean, static-free glass vial. Do not use the free base.

  • Primary Dissolution: Add 1.0 mL of LC-MS grade

    
    . Vortex for 30 seconds. The solution should be completely clear.
    
  • Internal Validation (Pre-filtration): Take a 10 µL aliquot, dilute to 1 mL in water, and measure the UV absorbance at 254 nm. Record this value (

    
    ).
    
  • Sterilization: Pass the remaining solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid Nylon filters, as they can nonspecifically bind aromatic amines.

  • Internal Validation (Post-filtration): Take another 10 µL aliquot of the filtrate, dilute to 1 mL, and measure the absorbance at 254 nm (

    
    ).
    
    • Self-Validation Check: If

      
       is < 95% of 
      
      
      
      , precipitation or filter-binding has occurred. Discard and restart, ensuring the water pH is < 7.0.
  • Storage: Aliquot the validated stock into 50 µL volumes in tightly sealed amber tubes and store at -20°C.

Protocol B: Stability-Indicating HPLC Assay (Detecting Urea Formation)

Rationale: Standard assays might not differentiate between the intact guanidine and its degraded urea byproduct. This method forces degradation in a control sample to validate the column's resolving power.

  • System Setup: Equip an HPLC with a C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in

      
      . (TFA is critical; it ion-pairs with the guanidinium cation to prevent peak tailing).
      
    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV at 254 nm.

  • Forced Degradation Control (The Validation Step):

    • Take 100 µL of your 10 mM stock. Add 100 µL of 0.5 M NaOH.

    • Incubate at 60°C for 2 hours to force hydrolysis[1].

    • Neutralize with 100 µL of 0.5 M HCl.

  • Execution: Inject 10 µL of the Forced Degradation Control. You must observe two distinct peaks: the later-eluting intact guanidine and the earlier-eluting 1-(2-methoxyphenyl)urea.

    • Self-Validation Check: If baseline resolution (

      
      ) is not achieved between the parent and the urea peak, adjust the gradient slope before testing your actual experimental samples.
      

Part 6: References

  • Solubility of Things. 2-phenylguanidine. Retrieved from:

  • Google Patents. EP0560726A2 - Process for the production of guanidine derivatives. Retrieved from:

  • Thieme Connect. Product Class 13: Guanidine Derivatives. Retrieved from:

  • MIT DSpace. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from:

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-(2-Methoxy-phenyl)-guanidine

Executive Summary N-(2-Methoxy-phenyl)-guanidine (often synthesized as the hydrochloride or nitrate salt) is a critical intermediate in medicinal chemistry. Its purification is frequently complicated by the amphiphilic n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxy-phenyl)-guanidine (often synthesized as the hydrochloride or nitrate salt) is a critical intermediate in medicinal chemistry. Its purification is frequently complicated by the amphiphilic nature of the molecule—possessing both a lipophilic o-anisidine ring and a highly polar, ionic guanidinium head group.

This guide provides a self-validating purification system. We prioritize the salt form (HCl or


) for recrystallization, as the free base is hygroscopic, unstable, and prone to carbonate formation upon exposure to air.
Part 1: Solvent Selection Strategy

The choice of solvent depends heavily on the counter-ion. The Hydrochloride (HCl) and Nitrate (


)  salts are the most common stable forms.
Primary Solvent Systems
Solvent SystemSuitabilityMechanism of ActionRecommended For
Water ⭐⭐⭐⭐⭐ (Excellent)High dielectric constant dissolves the ionic head group at high T; hydrophobic effect forces crystallization at low T.Primary choice for HCl and Nitrate salts.
Ethanol / Water (95:5 to 80:20) ⭐⭐⭐⭐ (Very Good)Ethanol solubilizes organic impurities (unreacted anisidine); Water ensures salt solubility.Removing lipophilic by-products (e.g., bis-guanidines).
Methanol + Diethyl Ether ⭐⭐⭐ (Good)"Solvent / Anti-solvent" precipitation.Thermally unstable samples or final "polishing" of crystals.
Isopropanol (IPA) ⭐⭐ (Fair)Moderate solubility.Use only if water/ethanol systems yield oils.
Critical Decision Matrix: Salt vs. Free Base
  • Scenario A: You have the Salt (HCl/Nitrate).

    • Action: Proceed directly to Aqueous or Hydro-alcoholic Recrystallization . This is the stable, crystalline form.

  • Scenario B: You have the Free Base.

    • Action:STOP. Do not attempt to recrystallize the free base directly. It is likely an oil or a deliquescent solid.

    • Protocol: Dissolve in dry Ethanol or Methanol, add 1.1 equivalents of concentrated HCl or

      
      , evaporate to dryness, and recrystallize the resulting salt.
      
Part 2: Step-by-Step Recrystallization Protocol

Target Compound: N-(2-Methoxy-phenyl)-guanidine Hydrochloride Standard Yield: 70–85% Purity Target: >98% (HPLC)

Phase 1: Dissolution
  • Place crude solid in an Erlenmeyer flask.

  • Add Distilled Water (approx. 3–5 mL per gram of solid).

    • Note: If the material is highly colored, use 10% Ethanol/Water to assist in dissolving organic tars.

  • Heat to boiling (100°C) with magnetic stirring.

  • Add additional solvent dropwise only until the solid disappears.

    • Scientific Insight: Guanidine salts have a steep solubility curve. A 5% excess of solvent prevents premature crystallization during filtration.

Phase 2: Filtration & Clarification
  • If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel.

  • Color Removal: If the solution is dark brown/red (oxidation products of anisidine), cool slightly to 80°C, add Activated Charcoal (1-2 wt%) , stir for 5 minutes, and filter hot over Celite.

Phase 3: Crystallization [1][2]
  • Allow the filtrate to cool to room temperature slowly (over 30–45 minutes).

    • Why? Rapid cooling traps impurities and solvent inclusions.

  • Once ambient temperature is reached, place the flask in an ice-water bath (0–4°C) for 1 hour.

  • Scratching: If no crystals form, scratch the inner glass wall with a glass rod to create nucleation sites.

Phase 4: Isolation
  • Filter the white needles/plates using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 2 portions of ice-cold acetone or ice-cold isopropanol .

    • Crucial: Do not wash with water, as the salt is highly soluble. Acetone removes residual water and organic oils without dissolving the product.

  • Dry in a vacuum oven at 50°C for 4 hours.

Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What is happening?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent. The Fix:

  • Re-heat the mixture until it is a clear solution.

  • Add a small amount of Ethanol (co-solvent) to increase the solubility of the oil phase.

  • Seed the solution with a tiny crystal of pure product at a temperature just below the cloud point.

  • Agitate vigorously during cooling to prevent the oil droplets from coalescing.

Q2: The crystals are colored (pink/brown). How do I fix this?

Diagnosis: Oxidation products of o-anisidine (starting material) are trapped in the crystal lattice. The Fix:

  • Recrystallize again using Water/Ethanol (90:10) .

  • Use Activated Charcoal as described in Phase 2.

  • Ensure your wash solvent (Acetone) is liberally applied to displace the mother liquor from the crystal surface.

Q3: My yield is very low (<40%). Where did it go?

Diagnosis: The compound is too soluble in the chosen solvent volume, or you washed it away. The Fix:

  • Check the Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."

  • Wash Solvent: Did you wash with water? If so, you dissolved your product. Always wash with a solvent in which the salt is insoluble (e.g., Acetone, Ether).

Part 4: Visualizations
Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Identify Form IsSalt Is it a Salt? (HCl, HNO3, H2SO4) Start->IsSalt IsFreeBase Is it a Free Base? Start->IsFreeBase PrimaryChoice Primary Solvent: Distilled Water IsSalt->PrimaryChoice ConvertToSalt ACTION: Convert to Salt (Add HCl/HNO3 in EtOH) IsFreeBase->ConvertToSalt ConvertToSalt->IsSalt CheckSolubility Check Solubility at 100°C PrimaryChoice->CheckSolubility Soluble Soluble? CheckSolubility->Soluble Proceed Proceed to Cooling (Slow -> Ice Bath) Soluble->Proceed Yes AddCosolvent Add Co-Solvent: Ethanol (10-20%) Soluble->AddCosolvent No Yes Yes No No (Insoluble) OilingOut Issue: Oiling Out? Proceed->OilingOut AddCosolvent->CheckSolubility FixOil Fix: Add more EtOH + Seed Crystal OilingOut->FixOil Yes

Caption: Decision matrix for selecting the optimal solvent system based on the chemical form of the guanidine derivative.

Figure 2: Recrystallization Workflow

Workflow Crude Crude Solid (Impure) Dissolve Dissolve in Hot Water (100°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Collect Vacuum Filtration Cool->Collect Wash Wash Cake (Cold Acetone) Collect->Wash Dry Dry (Vacuum/50°C) Wash->Dry

Caption: Step-by-step workflow for the purification of N-(2-Methoxy-phenyl)-guanidine salts.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22648, N,N'-Bis(2-methoxyphenyl)guanidine. Retrieved from [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2015). Methods for crystallizing Bicyclic guanidine derivatives. Retrieved from [Link]

Sources

Optimization

Removing unreacted starting materials from N-(2-Methoxy-phenyl)-guanidine

Topic: Removal of Unreacted Starting Materials from N-(2-Methoxy-phenyl)-guanidine[1][2] Status: Active Ticket ID: PUR-GUAN-002 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Diagnostic & Triag...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Starting Materials from N-(2-Methoxy-phenyl)-guanidine[1][2]

Status: Active Ticket ID: PUR-GUAN-002 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Diagnostic & Triage: Why is this separation difficult?

Before attempting a fix, it is critical to understand the physicochemical landscape of your mixture.[1] The difficulty in purifying N-(2-Methoxy-phenyl)-guanidine (hereafter N-2MPG ) usually stems from the partial protonation overlap and solubility profiles of the starting material, 2-Methoxyaniline (o-Anisidine).[1][2]

The Core Conflict: Both the product and the impurity are nitrogenous bases.[1] Standard "acid/base" washes often fail because researchers treat them as identical bases.[1] However, they possess distinct


 values that allow for a Self-Validating Separation System .[1]
Physicochemical Comparison Table
Property2-Methoxyaniline (Impurity) N-2MPG (Target Product) Implication
Basicity (

of conjugate acid)
~4.5 (Weak Base)~10.8 (Strong Base)The "Sweet Spot": At pH 7.0, the impurity is >99% neutral, while the product is >99% cationic.[1][2]
Physical State Liquid / Low-melting solidCrystalline Solid (as salt)Crystallization is viable if oiling out is prevented.[1][2]
Water Solubility Low (~1.5 g/100 mL)High (as Nitrate/HCl salt)Aqueous partitioning is highly effective.[1][2]
Organic Solubility High (DCM, EtOAc, Et2O)Low (as salt)Allows for "washing out" the impurity.[2]
Troubleshooting Protocols
Protocol A: The "pH-Swing" Extraction (Recommended)

Best for: Crude reaction mixtures containing >5% unreacted aniline.[1][2]

The Logic: This protocol exploits the


 of ~6 units.[1] By buffering the aqueous phase to pH 6.0–7.0 , the o-anisidine exists as a neutral free base (hydrophobic), while the guanidine remains fully protonated (hydrophilic).[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in 0.5 M HCl (approx. 10 mL per gram of crude). Ensure pH is < 2.[1]

    • Checkpoint: Both species are now protonated and water-soluble.[1]

  • The Swing (Critical Step): Slowly add 2M NaOH or saturated NaHCO₃ until the pH reaches 6.5 – 7.5 .[1][2]

    • Note: Use a calibrated pH meter.[1] Do not overshoot to pH > 9, or you will lose product to the organic phase.

  • The Wash: Extract the aqueous solution 3 times with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Mechanism:[3][4] The neutral o-anisidine partitions into the DCM.[1] The charged guanidinium species stays in the water.[1]

    • Visual Check: The organic layer may turn yellow/brown (oxidized aniline).[1][2] The aqueous layer should clarify.[1]

  • Isolation:

    • Option 1 (Salt Isolation): Evaporate the aqueous phase (if using volatile acids) or chill to precipitate the salt.[1][2]

    • Option 2 (Free Base Isolation): Adjust the aqueous phase pH to >13 using NaOH.[1] The guanidine will precipitate as a free base or oil out, which can then be extracted into EtOAc, dried (Na₂SO₄), and evaporated.

Visualizing the pH-Swing Workflow:

pH_Swing_Extraction Start Crude Mixture (Guanidine + Aniline) Acidify Dissolve in 0.5M HCl (pH < 2) Start->Acidify Protonate All Adjust Adjust pH to 7.0 (NaOH/NaHCO3) Acidify->Adjust Selective Deprotonation Extract Extract with DCM Adjust->Extract Org_Phase Organic Phase (Contains Neutral Aniline) Extract->Org_Phase Impurity Removal Aq_Phase Aqueous Phase (Contains Guanidinium Cation) Extract->Aq_Phase Product Retention Final_Step Basify to pH >13 Extract Product Aq_Phase->Final_Step Isolate Free Base

Caption: Figure 1. The pH-Swing Extraction Logic targeting the pKa differential between aniline (4.[1]5) and guanidine (10.8).[2]

Protocol B: Recrystallization (Salt Metathesis)

Best for: Final polishing (purity >90% but colored).[1][2]

The Logic: N-aryl guanidine salts (specifically nitrates and hydrochlorides) have steep solubility curves in water/ethanol mixtures, whereas o-anisidine remains soluble in the mother liquor even at low temperatures.[1]

Step-by-Step Workflow:

  • Solvent Choice: Use Water:Ethanol (1:4) or pure Water (if Nitrate salt).[1][2]

  • Dissolution: Heat solvent to boiling. Add crude solid until saturation.[1]

  • Charcoal Treatment (Optional but Recommended):

    • o-Anisidine oxidation products are highly colored.[1] Add 5% w/w activated carbon.[1]

    • Stir hot for 5 minutes. Filter through Celite while hot.[1]

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Warning: Rapid cooling traps the oily aniline impurity inside the crystal lattice.[1]

  • Wash: Filter crystals and wash with cold acetone or ether (o-anisidine is very soluble in these; the guanidine salt is not).[1]

Frequently Asked Questions (FAQs)

Q1: I tried the extraction, but my product oiled out at pH 7. What happened?

  • Diagnosis: Your concentration was likely too high, or the ionic strength forced the guanidine salt out of solution ("salting out").[1][2]

  • Fix: Dilute the aqueous phase with more water.[1] If the oil persists, add a small amount of methanol to the aqueous phase to increase solubility of the guanidine salt, then wash with hexanes instead of DCM to remove the aniline.[1]

Q2: Can I use chromatography? The spots streak on TLC.

  • Diagnosis: Guanidines are highly polar and basic, interacting strongly with silanols on silica gel.

  • Fix: You must modify your mobile phase.

    • Standard Silica: Use DCM:MeOH:NH₄OH (90:9:1).[1][2] The ammonia competes for silanol sites, reducing streaking.[1]

    • Reverse Phase (C18): Use Water:Acetonitrile with 0.1% Trifluoroacetic acid (TFA) .[1][2] The TFA forms a tight ion pair with the guanidine, sharpening the peak.[1]

Q3: How do I remove the final traces (<0.1%) of aniline for biological assays?

  • Diagnosis: Extraction limits are reached; chemical scavenging is required.[1]

  • Fix: Use a solid-supported electrophile. Add Isocyanate resin (e.g., polystyrene-methyl isocyanate) to the organic solution of your free base.[1][2] The resin reacts covalently with the nucleophilic aniline but reacts much slower with the hindered/delocalized guanidine.[1] Filter the resin to remove the impurity.[1]

Decision Matrix

Use this tree to select the correct protocol for your current situation.

Decision_Tree Start Assess Crude Purity High_Impurity >10% Aniline Start->High_Impurity Low_Impurity <5% Aniline Start->Low_Impurity Action_Extract Protocol A: pH-Swing Extraction High_Impurity->Action_Extract Action_Cryst Protocol B: Recrystallization Low_Impurity->Action_Cryst If Solid Action_Scavenge Resin Scavenging (Isocyanate) Low_Impurity->Action_Scavenge If Oil/Trace

Caption: Figure 2.[1][2][5] Triage decision tree for selecting the optimal purification method.

References
  • Physicochemical Properties of Anilines

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 7000, o-Anisidine.

    • URL:[Link][1][2]

  • pKa of Guanidines

    • Source: Williams, R. (2024).[1][2] pKa Data Compiled. Colorado State University.[1] (See section on Nitrogen Compounds).

    • URL:[Link]

  • General Synthesis & Purification of Aryl Guanidines

    • Source: Katritzky, A. R., & Rogovoy, B. V. (2005).[2] Recent developments in guanylating agents.[1][6][7] Arkivoc, 2005(4), 49-87.[1][2]

    • URL:[Link][1][2]

  • Chromatographic Behavior of Basic Drugs

    • Source: McCalley, D. V. (2010).[1][2] Analysis of the basic compounds: a review of the effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880.[1][2]

    • URL:[Link][1][2]

Sources

Troubleshooting

Technical Support Hub: Handling N-(2-Methoxy-phenyl)-guanidine Salts

The following guide serves as a specialized Technical Support Center for researchers working with N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-Methoxyphenyl)guanidine) and its salt forms. Current Status: Operationa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-Methoxyphenyl)guanidine) and its salt forms.

Current Status: Operational Topic: Hygroscopicity Management & Stability Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Hygroscopicity Challenge

N-(2-Methoxy-phenyl)-guanidine is a critical intermediate in medicinal chemistry, often used as a building block for kinase inhibitors and CNS-active agents. However, its utility is frequently compromised by the physical properties of its salts.

While the guanidine moiety provides essential basicity (pKa ~13.6 for the conjugate acid), it acts as a "moisture magnet." When paired with small inorganic counter-ions (HCl, HBr), the lattice energy is often insufficient to prevent water intrusion. This leads to deliquescence (dissolving in absorbed water) and, critically, hydrolysis to the corresponding urea, effectively destroying your starting material.

This guide provides the protocols necessary to stabilize, handle, and recover these salts.[1][2]

Troubleshooting Guide (Q&A)

Category: Storage & Stability[3][4]

Q: My N-(2-Methoxy-phenyl)-guanidine HCl salt has turned into a sticky gum/oil. Can I just dry it in an oven? A: Proceed with extreme caution. If the salt has deliquesced (turned to liquid/gum), two things may have happened:

  • Simple Hydration: The lattice has collapsed due to water uptake.

  • Chemical Hydrolysis: The guanidine has hydrolyzed to N-(2-methoxyphenyl)urea and ammonia.

Diagnostic Step: Run a quick LC-MS or H-NMR.

  • If Urea is present:[1] The sample is degraded. Recrystallization is required; drying will not reverse the bond breaking.

  • If pure but wet: Do not use a standard oven >100°C. Guanidine salts can release acid (HCl) or ammonia at high heat in the presence of water. Use Protocol A (Azeotropic Drying) below.

Q: I see "ghost peaks" in my proton NMR around 6-7 ppm and broad signals near 3.5 ppm. Is this the salt? A: This is likely a proton exchange artifact caused by water. Hygroscopic guanidinium protons (


) exchange rapidly with adventitious water in DMSO-

or CDCl

.
  • The Fix: Add a drop of D

    
    O to the NMR tube. If the broad guanidine peaks disappear (exchange fully) and the water peak shifts/sharpens, it confirms moisture uptake. If the peaks remain split or distinct, check for the urea hydrolysis product  (distinct carbonyl signal in C-NMR ~155 ppm).
    
Category: Handling & Weighing

Q: The mass balance drifts upwards continuously while I am weighing the compound. A: This is classic hygroscopic drift. The salt is absorbing atmospheric moisture in real-time.

  • Immediate Fix: Switch to difference weighing . Weigh the closed vial, remove the approximate amount, and weigh the vial again. The loss in weight of the vial is the accurate mass of the reagent added, regardless of how much water it picked up during the transfer.

  • Long-term Fix: Store aliquots in a desiccator or glovebox.

Technical Protocols

Protocol A: Azeotropic Drying (The "Gold Standard")

Use this when vacuum ovens fail or when thermal stability is a concern.

Principle: Water forms a low-boiling azeotrope with toluene or ethanol/toluene mixtures, allowing removal at temperatures well below the decomposition point of the guanidine.

  • Dissolution: Suspend the wet gum/solid in Ethanol (absolute) . If it doesn't dissolve, warm gently (max 40°C) until homogeneous.

  • Azeotrope Addition: Add Toluene (ratio 3:1 Toluene:Ethanol).

  • Evaporation: Rotary evaporate under reduced pressure. The water will co-distill with the binary/ternary azeotrope.

  • Repetition: Repeat step 2-3 twice.

  • Final Chase: Add pure Dichloromethane (DCM) and evaporate to break up the crystal lattice and remove trapped toluene.

  • Result: You should obtain a free-flowing, white crystalline powder.

Protocol B: Counter-Ion Engineering (Salt Switching)

If the HCl salt is unmanageable, synthesize a less hygroscopic form.

Recommendation: Switch to the Hemisulfate or Phosphate salt.

  • Why? Sulfate and phosphate anions are larger and multivalent, creating a stronger, more ordered crystal lattice that is sterically less accessible to water molecules compared to the small chloride ion.

Synthesis of N-(2-Methoxy-phenyl)-guanidine Hemisulfate:

  • Dissolve the free base (or neutralize the HCl salt with NaOH and extract) in MeOH.

  • Add 0.5 equivalents of H

    
    SO
    
    
    
    (pre-diluted in MeOH) dropwise at 0°C.
  • The hemisulfate often precipitates directly or crystallizes upon addition of Et

    
    O.
    
  • Filter and dry. This form is significantly more stable on the benchtop.

Visualizations & Workflows

Figure 1: Degradation Pathway of Wet Guanidine Salts

Understanding the chemical risk of moisture.

HydrolysisPathway Salt Guanidine Salt (Hygroscopic) Intermediate Tetrahedral Intermediate Salt->Intermediate Nucleophilic Attack Water + H2O (Atmospheric) Water->Intermediate Urea N-(2-methoxyphenyl)urea (Dead End Product) Intermediate->Urea Elimination Ammonia NH3 / NH4+ Intermediate->Ammonia

Caption: Moisture is not just a physical contaminant; it catalyzes the irreversible hydrolysis of the guanidine to urea, releasing ammonia.

Figure 2: Decision Tree for Handling Wet Salts

HandlingWorkflow Start Start: Salt is Clumped/Wet CheckPurity Step 1: Check Purity (LCMS/NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure YesPure Pure: Physical Hydration IsPure->YesPure Yes NoDegraded Degraded: Chemical Hydrolysis IsPure->NoDegraded No (Urea present) ActionDry Action: Protocol A (Azeotropic Drying) YesPure->ActionDry ActionRecryst Action: Recrystallize (Water/EtOH) NoDegraded->ActionRecryst CheckForm Is form critical? ActionDry->CheckForm SwitchSalt Action: Switch to Sulfate/Phosphate Salt CheckForm->SwitchSalt If handling is difficult StoreArgon Store under Argon (Desiccator) CheckForm->StoreArgon If HCl required

Caption: Logical workflow for determining whether to dry, recrystallize, or re-synthesize the salt.

Comparative Data: Salt Forms

PropertyHydrochloride (HCl)Nitrate (HNO

)
Hemisulfate (H

SO

)
Hygroscopicity High (Deliquescent)ModerateLow (Preferred)
Solubility (H

O)
Very HighModerateModerate
Thermal Stability Good (<180°C)Poor (Energetic risk)Excellent
Handling Glovebox recommendedStandard BenchStandard Bench
Notes Standard commercial formSafety Warning: Potential oxidizerBest for formulation

Critical Safety Note on Nitrate Salts: While guanidine nitrate is less hygroscopic, it is an energetic precursor (used in propellants). Avoid heating N-(2-Methoxy-phenyl)-guanidine nitrate salts in bulk or grinding them dry, as the combination of an organic fuel (anisole ring) and nitrate oxidizer can be shock-sensitive [1].

References

  • Organic Syntheses , "Nitroguanidine", Org.[3] Synth.1927 , 7, 68. Link (Provides foundational data on guanidine nitrate stability and energetic risks).

  • PubChem , "N,N'-Bis(2-methoxyphenyl)guanidine Compound Summary".[4] Link (Structural data and physiochemical properties of the scaffold).

  • ScienceMadness Wiki , "Guanidine Handling and Stability". Link (General protocols for handling deliquescent guanidine bases).

  • Sigma-Aldrich , "Guanidine Hydrochloride Product Information & Safety". Link (Standard industrial handling for hygroscopic guanidine salts).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-(2-Methoxy-phenyl)-guanidine Synthesis

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing guanidines from sterically hindered anilines is rarely a "plug-and-play" process.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing guanidines from sterically hindered anilines is rarely a "plug-and-play" process. The formation of N-(2-Methoxy-phenyl)-guanidine from 2-methoxyaniline (o-anisidine) is highly sensitive to thermal conditions.

This guide provides deep mechanistic insights, troubleshooting matrices, and self-validating protocols to help you optimize your guanylation workflows.

Part 1: Expert Knowledge Base (FAQs)

Q1: Why is temperature optimization particularly critical for 2-methoxyaniline compared to other anilines? A1: 2-Methoxyaniline presents a unique dual-effect profile. While the methoxy group is electron-donating via resonance (which theoretically increases the nucleophilicity of the amine nitrogen), its ortho position creates significant steric hindrance[1]. This steric bulk physically impedes the nucleophilic attack on the guanylating agent. Consequently, a higher activation energy—provided by precisely optimized heating—is required to drive the reaction forward compared to unhindered para-substituted anilines.

Q2: What is the mechanistic role of temperature in modern catalyzed guanylation? A2: In modern green protocols, Lewis acids like scandium(III) triflate (Sc(OTf)₃) are used to activate cyanamide in water[2]. The target temperature (optimally 100 °C) serves two mechanistic purposes:

  • It provides the kinetic energy necessary for the Sc(OTf)₃ to coordinate with cyanamide, generating the highly reactive metal-carbodiimide complex in situ[3].

  • It overcomes the steric barrier of the ortho-methoxy group during the subsequent nucleophilic addition step. At room temperature, this activation barrier is not breached, resulting in near-zero conversion.

Q3: Can I exceed 100 °C to accelerate the reaction and force completion? A3: No. Exceeding the optimal temperature threshold (e.g., >120 °C) introduces competing thermodynamic sinks. Cyanamide is highly prone to hydrolysis at elevated temperatures, converting into unreactive urea. Furthermore, prolonged exposure to excessive heat under traditional acidic conditions (e.g., 180 °C in HCl) leads to over-guanylation (biguanide formation) and Friedel-Crafts-type side reactions on the electron-rich aromatic ring[2].

Part 2: Troubleshooting Guide

If your guanylation reaction is failing, identify your primary symptom below to find the root cause and corrective action.

  • Symptom 1: High recovery of unreacted 2-methoxyaniline (Low Yield).

    • Root Cause: Sub-optimal reaction temperature (< 80 °C) leading to a kinetic trap. The thermal energy is insufficient to form the carbodiimide intermediate.

    • Corrective Action: Ensure your heating block is calibrated. Maintain a strict 100 °C internal temperature. Verify that the cyanamide is fresh; degraded cyanamide requires non-viable temperatures to react.

  • Symptom 2: Formation of urea byproducts and negligible guanidine yield.

    • Root Cause: Excessive heating (> 110 °C) causing rapid cyanamide hydrolysis in aqueous conditions.

    • Corrective Action: Lower the temperature to exactly 100 °C. If using a sealed pressure tube, ensure the internal pressure is not artificially driving the boiling point beyond the target. Consider adding cyanamide in two portions rather than a single bolus.

  • Symptom 3: Product heavily contaminated with biguanides (di-guanylation).

    • Root Cause: Runaway thermal conditions combined with an excess of the guanylating agent.

    • Corrective Action: Strictly control the stoichiometry (maximum 1.2 equivalents of cyanamide) and quench the reaction promptly after 48 hours to prevent secondary guanylation[2].

Part 3: Quantitative Data - Thermal Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, conversion rates, and impurity profiles for the Sc(OTf)₃-catalyzed aqueous system.

Reaction TemperatureKinetic / Thermodynamic StateConversion RateMajor ImpuritiesScientific Recommendation
25 °C (RT) Kinetic Trap< 5%Unreacted AmineAvoid. Thermal energy cannot overcome the ortho-methoxy steric barrier.
60 °C Sub-optimal Activation30 - 40%Unreacted AmineSub-optimal. Metal-carbodiimide formation is too slow.
100 °C Optimal Activation 85 - 95% Trace UreaTarget. Perfect balance of activation and reagent stability[3].
> 120 °C Thermodynamic Sink< 50%Urea, BiguanidesAvoid. Cyanamide hydrolyzes rapidly; product degrades[2].

Part 4: Visualizations

Pathway Start 2-Methoxyaniline + Cyanamide (Aqueous Sc(OTf)3 System) TempLow < 60°C (Kinetic Trap) Start->TempLow TempOpt 100°C (Optimal Activation) Start->TempOpt TempHigh > 120°C (Thermodynamic Sink) Start->TempHigh Steric Steric Hindrance Prevents Carbodiimide Attack TempLow->Steric Activation In Situ Metal-Carbodiimide Formation TempOpt->Activation Degradation Cyanamide Hydrolysis & Over-guanylation TempHigh->Degradation LowYield Unreacted Starting Material (<40% Yield) Steric->LowYield Product N-(2-Methoxy-phenyl)-guanidine (>85% Yield) Activation->Product Impure Urea & Biguanide Impurities (Complex Mixture) Degradation->Impure

Fig 1. Temperature-dependent mechanistic pathways in the guanylation of 2-methoxyaniline.

Workflow Step1 1. Reagent Mixing (Amine + Cyanamide) Step2 2. Catalyst Addition (10 mol% Sc(OTf)3) Step1->Step2 Step3 3. Thermal Activation (100°C, 48h) Step2->Step3 Step4 4. Aqueous Workup (CHCl3 Wash) Step3->Step4 Step5 5. Purification (Silica Filtration) Step4->Step5

Fig 2. Self-validating experimental workflow for Sc(OTf)3-catalyzed aqueous guanylation.

Part 5: Validated Experimental Protocol

This methodology utilizes the modern Sc(OTf)₃-catalyzed aqueous guanylation approach, which bypasses the harsh, degradation-prone conditions of traditional acidic refluxes[2][3].

Step 1: Reagent Preparation

  • Action: In a 10 mL round-bottom flask, dissolve 2-methoxyaniline (0.50 mmol) and cyanamide (0.60 mmol, 1.2 equiv) in distilled H₂O (2.5 mL).

  • Causality: Water is chosen as the solvent because the Sc(OTf)₃-catalyzed carbodiimide generation is highly efficient in aqueous media, avoiding toxic organic solvents while stabilizing the transition state[3].

Step 2: Catalyst Addition

  • Action: Add Scandium(III) triflate (10 mol%, 0.05 mmol) to the mixture at room temperature.

  • Causality: Sc(OTf)₃ acts as a Lewis acid, coordinating with cyanamide to form a reactive metal-carbodiimide complex. This pre-activation is strictly necessary because unactivated cyanamide cannot overcome the steric hindrance of the ortho-methoxy group[2].

Step 3: Thermal Activation (Critical Step)

  • Action: Equip the flask with a reflux condenser. Heat the mixture to exactly 100 °C using a calibrated heating block or oil bath. Stir continuously for 48 hours.

  • Causality: 100 °C provides the precise kinetic energy required to drive the nucleophilic attack of the hindered amine onto the metal-carbodiimide complex without triggering the thermodynamic hydrolysis of cyanamide into urea[2].

Step 4: In-Process Control (Self-Validation)

  • Action: After 24 hours, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (CHCl₃:MeOH 9:1).

  • Causality: This self-validating step ensures the thermal activation is proceeding as intended. The visible reduction of the 2-methoxyaniline peak confirms that the internal temperature is accurately calibrated and the catalyst remains active.

Step 5: Aqueous Workup & Isolation

  • Action: Cool the reaction mixture to room temperature. Wash the aqueous layer with CHCl₃ (3 × 10 mL). Concentrate the aqueous layer in vacuo and purify the residue by filtering through a short silica gel pad (eluting with CHCl₃–MeOH, 20:1).

  • Causality: The unreacted amine and non-polar byproducts partition into the organic layer, while the highly polar guanidine product remains in the aqueous phase, allowing for a clean, orthogonal separation[2].

References

  • [1] o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Longchang Extracts. 1

  • [2] Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Thieme Connect. 2

  • [4] Recent developments in guanylating agents. ARKAT USA. 4

  • [3] Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate - Organic Chemistry Portal. Organic Chemistry Portal. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of N-(2-Methoxy-phenyl)-guanidine

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful techniques for this purpose, providing detailed information about the molecular structure of a compound in solution.[1][2] This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of N-(2-Methoxy-phenyl)-guanidine, a molecule of interest due to the prevalence of the guanidine moiety in biologically active compounds.[3]

This guide will not only dissect the theoretical ¹H NMR spectrum of N-(2-Methoxy-phenyl)-guanidine but will also draw objective comparisons with structurally related analogues to provide a comprehensive understanding. We will delve into the underlying principles that govern the observed chemical shifts and coupling patterns, grounding our interpretations in established theory and experimental data from similar structures.

The Structural Landscape of N-(2-Methoxy-phenyl)-guanidine

To predict and interpret the ¹H NMR spectrum of N-(2-Methoxy-phenyl)-guanidine, we must first analyze its constituent parts: the 2-methoxyphenyl (or o-anisyl) group and the guanidine core. Each of these fragments will give rise to characteristic signals in the spectrum.

Figure 1: Structural components of N-(2-Methoxy-phenyl)-guanidine.

The key to interpreting the spectrum lies in understanding how these two fragments influence each other electronically. The methoxy group (-OCH₃) is a strong electron-donating group, which will significantly affect the chemical shifts of the aromatic protons.[4][5] The guanidine group's electronic and steric effects will also play a role.

Predicted ¹H NMR Spectral Features of N-(2-Methoxy-phenyl)-guanidine

Based on the structure, we can anticipate the following signals in the ¹H NMR spectrum:

  • Aromatic Protons: Four protons on the phenyl ring, which are chemically non-equivalent and will likely appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm).[6]

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃).

  • Guanidinyl Protons: Protons attached to the nitrogen atoms of the guanidine moiety. These signals can be broad and their chemical shift may be concentration and solvent dependent.[5]

Comparative Analysis with Model Compounds

To refine our predictions, we will compare the expected spectrum with the known ¹H NMR data of anisole and consider the properties of the guanidine group.

Anisole: The Aromatic Template

Anisole provides an excellent model for the 2-methoxyphenyl portion of our target molecule. The methoxy group is an ortho-, para-director and activates the ring towards electrophilic substitution by donating electron density through resonance.[4] This increased electron density shields the ortho and para protons, causing them to resonate at a higher field (lower ppm) compared to benzene (δ ~7.3 ppm).[7]

Proton Anisole Chemical Shift (δ, ppm) in CDCl₃ [8]Predicted Shift in N-(2-Methoxy-phenyl)-guanidine Rationale for Predicted Shift
ortho-H (to -OCH₃)~6.88Further downfield shiftThe guanidine substituent at the other ortho position will have a deshielding effect.
meta-H (to -OCH₃)~7.26Minor shiftLess influenced by both the methoxy and guanidine groups.
para-H (to -OCH₃)~6.92Upfield shiftThe strong electron-donating effect of the methoxy group will be most pronounced here.
-OCH₃~3.75~3.8The electronic environment is similar to anisole.

The presence of the electron-withdrawing guanidine group at the C1 position will further influence the chemical shifts of the aromatic protons. We can expect a general downfield shift for the aromatic protons compared to anisole due to the inductive effect of the guanidine group.

The Guanidine Moiety

The protons on the guanidine group (-NH and -NH₂) are exchangeable and their signals are often broad.[5] In a deuterated solvent like DMSO-d₆, these protons are typically observable. Their chemical shift is highly variable and depends on factors such as solvent, temperature, and pH. For protonated guanidines, these signals can appear significantly downfield.[3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, a standardized experimental protocol is crucial.

I. Sample Preparation
  • Sample Purity: Ensure the sample of N-(2-Methoxy-phenyl)-guanidine is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For a compound with exchangeable protons like guanidine, DMSO-d₆ is often a good choice as it allows for the observation of N-H protons. Chloroform-d (CDCl₃) is also commonly used.[9]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Add TMS Add TMS Dissolve in\nDeuterated Solvent->Add TMS Filter into\nNMR Tube Filter into NMR Tube Add TMS->Filter into\nNMR Tube Insert Sample\ninto Magnet Insert Sample into Magnet Filter into\nNMR Tube->Insert Sample\ninto Magnet Lock and Shim Lock and Shim Insert Sample\ninto Magnet->Lock and Shim Acquire Spectrum Acquire Spectrum Lock and Shim->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data

Figure 2: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

II. Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).[11]

    • Acquisition Time: Typically 1-5 seconds.[12]

    • Number of Scans: Co-add a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.[12]

    • Receiver Gain: Optimize the receiver gain to maximize signal intensity without clipping the FID.

Interpreting the ¹H NMR Spectrum of N-(2-Methoxy-phenyl)-guanidine: A Hypothetical Analysis

While an experimental spectrum is not publicly available, we can construct a hypothetical spectrum based on our comparative analysis.

Table 2: Predicted ¹H NMR Data for N-(2-Methoxy-phenyl)-guanidine

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic-H~7.0-7.5Multiplet4H-
Guanidinyl-NH~5.0-8.0Broad Singlet1H-
Guanidinyl-NH₂~4.0-7.0Broad Singlet4H-
Methoxy-H~3.8Singlet3H-

Detailed Analysis:

  • Aromatic Region (δ ~7.0-7.5 ppm): The four aromatic protons will likely exhibit complex splitting patterns due to ortho, meta, and para couplings. The exact chemical shifts and multiplicities will depend on the rotational conformation of the guanidine group and its interaction with the phenyl ring.

  • Guanidinyl Protons (δ ~4.0-8.0 ppm): The signals for the N-H protons are expected to be broad due to quadrupole broadening from the nitrogen atoms and possible chemical exchange. Their chemical shifts can vary significantly.

  • Methoxy Protons (δ ~3.8 ppm): This will be a sharp singlet, integrating to three protons, and is often a good starting point for spectral assignment due to its characteristic chemical shift and lack of coupling.

Comparison with an Alternative Structure: N-(4-Methoxy-phenyl)-guanidine

To further illustrate the power of ¹H NMR in distinguishing isomers, let's consider the spectrum of N-(4-Methoxy-phenyl)-guanidine.

G cluster_ortho N-(2-Methoxy-phenyl)-guanidine cluster_para N-(4-Methoxy-phenyl)-guanidine ortho Complex Multiplet (4H, aromatic) para Two Doublets (AA'BB' system) (2H + 2H, aromatic)

Figure 3: Comparison of expected aromatic region patterns for ortho and para isomers.

In the para isomer, the molecule possesses a higher degree of symmetry. This results in a much simpler aromatic region, typically an AA'BB' system which appears as two distinct doublets, each integrating to two protons.[13] This is in stark contrast to the complex multiplet expected for the ortho isomer. The ¹H NMR data for 1-(4-Methoxyphenyl)guanidine hydrochloride in CD₃OD shows two doublets at 7.10 ppm and 6.91 ppm for the aromatic protons, and a singlet at 3.72 ppm for the methoxy protons, which aligns with this expectation.[14]

Conclusion

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • 1H NMR Spectroscopy: Principles & Interpretation. (n.d.). SlideShare.
  • Prakash, G. K. S., et al. (1997). 1H, 13C, 15N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society.
  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts.
  • Anisole(100-66-3) 1H NMR. (n.d.). ChemicalBook.
  • The Acquisition Parameters. (n.d.). University of Wisconsin-Madison.
  • NMR data acquisition. (n.d.). HMDB.
  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments.
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube.
  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis.
  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps.
  • 1H NMR Spectroscopy. (n.d.). University of Calgary.
  • 1H NMR Spectroscopy. (n.d.). LibreTexts.
  • Protons on aromatic rings in NMR. (2019, March 6). Chemistry Stack Exchange.
  • A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles. (2025, December). Benchchem.
  • A Comprehensive Spectroscopic Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride. (2025). Benchchem.
  • Solved The ?1H-NMR of anisole is shown below. Assign the... (2024, March 2). Chegg.

Sources

Comparative

FTIR spectral analysis of N-(2-Methoxy-phenyl)-guanidine functional groups

Topic: FTIR Spectral Analysis of N-(2-Methoxy-phenyl)-guanidine Functional Groups Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Optimizing Structural Elucidation & Quality Control in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of N-(2-Methoxy-phenyl)-guanidine Functional Groups Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Optimizing Structural Elucidation & Quality Control in Small Molecule Development

Executive Summary

In the development of CNS-active agents and receptor ligands, N-(2-Methoxy-phenyl)-guanidine represents a critical pharmacophore. However, its analysis presents a unique challenge: the molecule exhibits rapid tautomeric equilibrium and propensity for intramolecular hydrogen bonding between the guanidine protons and the ortho-methoxy oxygen.

While NMR (


H, 

C) remains the gold standard for connectivity, it often fails to capture the solid-state conformational locking relevant to drug formulation. This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as a superior alternative for monitoring the functional group status (protonation, tautomerism, and hydrogen bonding) of this moiety, providing a direct comparison against Raman and NMR techniques.
Part 1: Comparative Analysis of Analytical Techniques

For a researcher characterizing N-(2-Methoxy-phenyl)-guanidine, the choice of instrument dictates the visibility of specific molecular behaviors. The following matrix compares FTIR against its primary alternatives.

Table 1: Technique Efficacy Matrix
FeatureFTIR (ATR) Raman Spectroscopy NMR (

H /

C)
Primary Detection Polar bonds (N-H, C=N, C-O)Non-polar backbone (C=C, C-C)Magnetic nuclei environment
H-Bonding Sensitivity High (Shift in

&

)
LowModerate (Chemical shift

)
Tautomer Differentiation Excellent (Distinct C=N bands)ModeratePoor (Time-averaged signals)
Sample State Solid/Powder (Native state)Solid/LiquidSolution (Solvent effects alter conformation)
Throughput High (< 1 min/sample)HighLow (> 10 min/sample)
Cost per Analysis LowLowHigh

The Verdict: While NMR is essential for proving the molecular skeleton, FTIR is the superior tool for defining the electronic state of the guanidine core. Specifically, FTIR can distinguish between the amino and imino tautomers in the solid state—a critical quality attribute that solution-phase NMR averages out.

Part 2: Spectral Deep Dive & Assignment

The spectrum of N-(2-Methoxy-phenyl)-guanidine is dominated by the interplay between the basic guanidine group and the electron-donating methoxy substituent.

The "Ortho-Effect" Mechanism

In the ortho position, the methoxy oxygen acts as a hydrogen bond acceptor for the guanidine N-H. This creates a pseudo-cyclic 6-membered ring structure.

  • Consequence: You will observe a Redshift (lowering of frequency) in the N-H stretching bands and a stabilization of the C=N bond compared to para-substituted isomers.

Table 2: Characteristic Band Assignments
Functional GroupVibration ModeFrequency Range (cm

)
Diagnostic Notes for N-(2-Methoxy-phenyl)-guanidine
Guanidine N-H

Stretch
3450 – 3150 Broadened and redshifted due to intramolecular H-bonding (N-H...O). Look for multiple bands indicating primary (-NH

) vs secondary (-NH-) amines.[1][2]
Aryl C-H

Stretch
3080 – 3010 Weak, sharp shoulders above 3000 cm

.
Methoxy C-H

Stretch (

)
2835 – 2845 Critical ID Band. The symmetric C-H stretch of the

group is distinct from the guanidine N-H.
Guanidine C=N

Stretch
1690 – 1630 The "Imine" character. Position varies by protonation state. Free base

1630; Salt (HCl)

1670.
N-H Scissoring

Bend
1620 – 1580 Often overlaps with aromatic ring breathing modes.
Aromatic Ring

C=C
1600 & 1500 The "1500" band is usually very strong in anisole derivatives.
Aryl Ether (C-O)

Stretch
1260 – 1240 Strong intensity. Shifts slightly upward if the oxygen participates in H-bonding.
Alkyl Ether (C-O)

Stretch
1050 – 1020 The

bond stretch.
Part 3: Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of analysis and the structural connectivity to spectral data.

Diagram 1: Analytical Workflow for Guanidine Derivatives

G Start Crude Synthesis Product (N-(2-Methoxy-phenyl)-guanidine) Prep Sample Prep: Direct Solid Deposition (No KBr dilution) Start->Prep ATR ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) Prep->ATR Check1 Check 3500-3100 cm⁻¹ (N-H Region) ATR->Check1 Check2 Check 1690-1600 cm⁻¹ (C=N Region) ATR->Check2 Decision Is C=N > 1660 cm⁻¹? Check2->Decision Salt Result: Salt Form (Protonated Guanidinium) Decision->Salt Yes Free Result: Free Base (Tautomeric Mix) Decision->Free No

Caption: Decision tree for distinguishing salt vs. free base forms using the C=N shift.

Diagram 2: Functional Group to Wavenumber Mapping[1]

G NH2 Guanidine -NH2 W1 3400-3200 cm⁻¹ (Stretch) NH2->W1 CN Imine C=N W2 1660-1630 cm⁻¹ (Stretch) CN->W2 Methoxy Methoxy -OCH3 W3 2840 cm⁻¹ (C-H Stretch) Methoxy->W3 W4 1250 cm⁻¹ (C-O Stretch) Methoxy->W4 Ring Phenyl Ring W5 1500 cm⁻¹ (Skeletal) Ring->W5

Caption: Mapping specific structural moieties of the target molecule to their diagnostic IR bands.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize the hygroscopic interference common with guanidines, follow this Attenuated Total Reflectance (ATR) protocol.

1. Equipment Setup
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Crystal: Single-bounce Diamond ATR (Preferred over ZnSe for durability and chemical resistance to basic guanidines).

  • Detector: DTGS (standard) or MCT (cooled) if high-speed kinetics are required.

2. Acquisition Parameters
  • Resolution: 4 cm

    
     (Optimal balance of signal-to-noise vs. peak separation).
    
  • Scans: 32 scans (background), 32 scans (sample).

  • Spectral Range: 4000 – 600 cm

    
    .
    
3. Step-by-Step Procedure
  • Background Validation: Clean the crystal with isopropanol. Collect a background spectrum. Validation Check: Ensure the region 2400–2300 cm

    
     (CO
    
    
    
    ) and >3600 cm
    
    
    (H
    
    
    O) is flat.
  • Sample Loading: Place approximately 2–5 mg of N-(2-Methoxy-phenyl)-guanidine solid onto the crystal center.

  • Contact Pressure: Apply high pressure using the anvil clamp.

    • Why? Guanidines are often crystalline powders with high refractive indices. Poor contact yields weak, noisy spectra.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Note: ATR intensities decrease at higher wavenumbers (penetration depth dependence). Uncorrected spectra are fine for qualitative ID but use corrected spectra for library matching.

References
  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of Guanidine, N,N'-bis(2-methylphenyl)-. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for functional group assignment).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3] (Source for specific Methoxy/Anisole shifts).

  • SpectraBase. (2025). Spectrum of (p-methoxyphenyl)guanidine carbonate. Wiley Science Solutions. [Link]

Sources

Validation

High-Efficiency HPLC Method Validation for N-(2-Methoxy-phenyl)-guanidine Purity: Core-Shell vs. Fully Porous Architectures

Executive Summary & Mechanistic Context The accurate purity determination of highly basic pharmaceutical intermediates presents a notorious challenge in High-Performance Liquid Chromatography (HPLC). N-(2-Methoxy-phenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The accurate purity determination of highly basic pharmaceutical intermediates presents a notorious challenge in High-Performance Liquid Chromatography (HPLC). N-(2-Methoxy-phenyl)-guanidine (often utilized as a hydrochloride salt, CAS 420130-92-3)[1] is a highly polar molecule characterized by its guanidino group. With a pKa of approximately 13.6, this compound remains fully protonated under standard reversed-phase HPLC conditions (pH 2–7).

This permanent positive charge drives aggressive secondary cation-exchange interactions with residual, unshielded silanols on traditional silica supports. Analytically, this manifests as severe peak tailing, retention time drift, and compromised quantitation. To overcome these limitations, this guide objectively compares the performance of traditional Fully Porous C18 columns against modern Core-Shell (Superficially Porous) C18 architectures, culminating in a self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines[2].

Chromatographic Architecture: Core-Shell vs. Fully Porous

The choice of stationary phase architecture directly dictates the hydrodynamic efficiency of the separation.

The Causality of Performance: Traditional fully porous particles (typically 5 µm) allow analytes to diffuse deep into the silica matrix. For basic compounds like N-(2-Methoxy-phenyl)-guanidine, this prolonged residence time exacerbates secondary silanol interactions, leading to high mass transfer resistance (a high C-term in the van Deemter equation)[3].

Conversely, Core-Shell technology utilizes a solid, non-porous silica core surrounded by a thin porous outer shell[4]. This restricted diffusion path physically prevents the analyte from penetrating deep into the particle, drastically lowering the C-term[3]. Furthermore, the highly uniform particle size distribution of core-shell columns minimizes Eddy diffusion (the A-term). The result is a column that delivers the ultra-high efficiency of sub-2 µm particles but at significantly lower backpressures, preventing pump strain[5].

G cluster_FP Fully Porous C18 (Traditional) cluster_CS Core-Shell C18 (Modern) FP1 Deep Pore Diffusion FP2 High Mass Transfer Resistance (C-Term) FP1->FP2 FP3 Peak Broadening & Severe Tailing FP2->FP3 CS1 Solid Core Restricts Path CS2 Rapid Mass Transfer (Low C-Term) CS1->CS2 CS3 Sharp Peaks & High Efficiency CS2->CS3

Figure 1: Mass transfer dynamics in fully porous vs. core-shell particles.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the architectures, a standardized HPLC protocol was developed. The method employs an acidic ion-pairing approach. By using Trifluoroacetic acid (TFA), the mobile phase achieves two mechanistic goals: it protonates and masks residual silanols on the silica surface, and it acts as a hydrophobic ion-pairing agent for the guanidinium cation, significantly improving retention and peak shape.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and degas.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve N-(2-Methoxy-phenyl)-guanidine hydrochloride in a diluent of Water:Acetonitrile (80:20 v/v) to yield a target working concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics).

    • Injection Volume: 5 µL.

    • Detection: UV at 230 nm.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–8 min: 5% to 60% B (Linear gradient)

    • 8–10 min: 60% B (Wash)

    • 10–13 min: 5% B (Re-equilibration)

  • System Suitability (Self-Validation): Before sample analysis, inject the standard sequence. The system is only deemed valid if the Core-Shell column yields a USP Tailing Factor (Tf) ≤ 1.5 and Theoretical Plates (N) ≥ 15,000.

Comparative Performance Data

The empirical data below highlights the stark contrast in performance. The Core-Shell column effectively eliminates the tailing associated with the basic guanidine moiety, doubling the theoretical plate count while maintaining a highly manageable backpressure profile[6],[5].

Chromatographic ParameterTraditional Fully Porous C18 (150 x 4.6 mm, 5 µm)Modern Core-Shell C18 (150 x 4.6 mm, 2.6 µm)Performance Shift
Retention Time (RT) 5.85 min5.62 minSlightly faster elution due to lower pore volume
USP Tailing Factor (

)
1.85 (Severe tailing)1.12 (Highly symmetrical)-39.4% (Elimination of secondary interactions)
Theoretical Plates (N) 8,40022,500+167% (Massive efficiency gain)
System Backpressure ~110 bar~235 barHigher than 5µm, but 50% lower than sub-2µm[3]
Signal-to-Noise (S/N) 45:1 (Broad peak)115:1 (Sharp peak)+155% (Enhanced sensitivity)

ICH Q2(R2) Method Validation Framework

Having established the Core-Shell C18 column as the superior platform, the method was validated according to the revised ICH Q2(R2) guidelines (legally effective June 2024)[7]. This updated framework emphasizes a lifecycle and Quality-by-Design (QbD) approach, ensuring the method remains robust against routine laboratory variations[8].

G Start Method Optimization (Core-Shell C18 Platform) Spec Specificity (Interference & Degradation Check) Start->Spec Lin Linearity & Range (LOQ to 120% Target Limit) Start->Lin Acc Accuracy (Spike Recovery 80-120%) Spec->Acc Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Rob Robustness (QbD Multivariate Approach) Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Figure 2: ICH Q2(R2) analytical method validation lifecycle workflow.

Validation Parameters & Causality
  • Specificity: Blank diluent and known synthetic impurities were injected. The high efficiency of the core-shell architecture ensured baseline resolution (

    
     > 2.0) between N-(2-Methoxy-phenyl)-guanidine and closely eluting degradation products, proving the method is stability-indicating.
    
  • Linearity: Evaluated across 0.5 µg/mL to 120 µg/mL. The sharp peak shapes generated by the core-shell column eliminate baseline integration errors at low concentrations, yielding an exceptional correlation coefficient.

  • Precision: The reduced backpressure of the 2.6 µm core-shell column minimizes micro-fluctuations in the HPLC pump's check valves, resulting in highly reproducible retention times and peak areas (RSD < 1.0%)[5].

ICH Q2(R2) ParameterTest ConditionAcceptance CriteriaCore-Shell Method ResultStatus
Specificity Blank & Impurity SpikeNo interference at API RTNo peaks at 5.62 min in blankPass
Linearity 0.5 to 120 µg/mL

≥ 0.999

= 0.9998
Pass
Accuracy Spiked at 80%, 100%, 120%Recovery 98.0% - 102.0%99.1% - 100.8%Pass
Repeatability 6 replicates at 100% conc.Area RSD ≤ 2.0%Area RSD = 0.45%Pass
LOD / LOQ S/N Ratio MethodS/N ≥ 3 (LOD), ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass
Robustness Flow ±0.1 mL/min, Temp ±2°C

≤ 1.5,

≥ 2.0

Max = 1.18,

Min = 2.4
Pass

Conclusion

The purity analysis of highly basic, polar analytes like N-(2-Methoxy-phenyl)-guanidine exposes the mass transfer limitations of traditional fully porous HPLC columns. By transitioning to a Core-Shell C18 architecture , laboratories can fundamentally alter the hydrodynamics of the separation—drastically lowering the van Deemter C-term, eliminating peak tailing, and doubling theoretical efficiency without exceeding standard HPLC pressure limits. When coupled with an ion-pairing mobile phase and validated under the stringent, lifecycle-oriented ICH Q2(R2) guidelines, this core-shell methodology provides a highly trustworthy, regulatory-defensible analytical solution for drug development professionals.

References

Sources

Comparative

Comparative Reactivity Profile: N-(2-Methoxy-phenyl)-guanidine vs. Phenylguanidine

[1] Executive Summary In the landscape of guanidine-based organocatalysts and pharmacophores, the distinction between Phenylguanidine (Ph-G) and its ortho-substituted derivative, N-(2-Methoxy-phenyl)-guanidine (2-OMe-Ph-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of guanidine-based organocatalysts and pharmacophores, the distinction between Phenylguanidine (Ph-G) and its ortho-substituted derivative, N-(2-Methoxy-phenyl)-guanidine (2-OMe-Ph-G) , is governed by a competition between electronic activation and steric inhibition.[1]

While Phenylguanidine serves as the benchmark for aromatic guanidine reactivity, the introduction of the ortho-methoxy group in 2-OMe-Ph-G creates a "push-pull" dynamic.[1] The methoxy group theoretically enhances nucleophilicity via resonance (+M), but practically imposes a steric penalty and conformational lock via intramolecular hydrogen bonding.[1] This guide details these mechanistic divergences to assist in substrate selection for heterocycle synthesis and organocatalysis.

Physicochemical & Structural Analysis

Electronic vs. Steric Modulation

The reactivity difference is not merely about adding a functional group; it is about the alteration of the guanidine core's geometry.

  • Phenylguanidine (Ph-G): The phenyl ring can rotate to maximize

    
    -conjugation with the guanidine system, delocalizing the lone pair electron density.[1] This lowers the basicity compared to alkyl guanidines but maintains high nucleophilicity.
    
  • N-(2-Methoxy-phenyl)-guanidine (2-OMe-Ph-G):

    • The Ortho Effect: The 2-methoxy group forces the phenyl ring to twist out of planarity with the guanidine plane to avoid steric clash. This decreases resonance delocalization.

    • Intramolecular H-Bonding: A key feature is the formation of a hydrogen bond between the guanidine N-H and the methoxy oxygen. This "locks" the conformation, potentially reducing the entropic cost of binding in some active sites, but hindering nucleophilic attack on bulky electrophiles.

Basicity Profile (pKa)
  • Ph-G: pKa

    
     10.8 (conjugate acid in water).[1]
    
  • 2-OMe-Ph-G: The basicity is modulated by two opposing forces.[1] The Oxygen atom is electron-withdrawing by induction (-I), which lowers pKa.[1] However, it is electron-donating by resonance (+M).[1] In the ortho position, the steric twist minimizes the +M effect, often making the 2-OMe derivative slightly less basic or comparable to the parent Ph-G, but significantly more lipophilic.

Structural Visualization

The following diagram illustrates the critical intramolecular interaction and steric clash in the 2-OMe derivative.

G cluster_0 Phenylguanidine (Ph-G) cluster_1 N-(2-Methoxy-phenyl)-guanidine node_A Phenyl Ring (Free Rotation) node_B Guanidine Core (High Resonance) node_A->node_B π-Overlap node_C Phenyl Ring (Twisted) node_D Guanidine Core node_C->node_D Reduced π-Overlap node_E 2-OMe Group (Steric Bulk) node_D->node_E Intramolecular H-Bond (NH...O)

Figure 1: Structural comparison highlighting the conformational lock induced by the ortho-methoxy group.[1]

Synthetic Reactivity Comparison

Nucleophilic Substitution (S_N2 / Acylation)
  • Ph-G: Exhibits rapid kinetics in acylation and alkylation reactions. The nitrogen is accessible.[2]

  • 2-OMe-Ph-G: Shows retarded kinetics with bulky electrophiles.[1] The ortho-methoxy group physically blocks the trajectory of attack for large reagents. However, for small electrophiles (like methyl iodide), the difference is negligible.[1]

Cyclization Reactions (Pyrimidine Synthesis)

A standard application for arylguanidines is the synthesis of 2-aminopyrimidines via condensation with


-keto esters.[1]
  • Performance: Ph-G typically reacts to completion in 2–4 hours.[1] 2-OMe-Ph-G often requires 6–8 hours or higher temperatures (reflux) to overcome the steric barrier during the initial nucleophilic attack on the ketone.[1]

  • Selectivity: The 2-OMe derivative often yields cleaner reaction profiles because the steric bulk prevents the formation of "over-reacted" byproducts (e.g., bis-acylation).[1]

Experimental Protocol: Comparative Cyclization

Objective: Synthesize 2-amino-4-methyl-6-hydroxypyrimidine derivatives to quantify reactivity differences. Reaction: Condensation of Guanidine (A/B) with Ethyl Acetoacetate.[1]

Methodology

This protocol utilizes a solvent-free, base-catalyzed approach to maximize atom economy and highlight kinetic differences.[1]

Reagents:

  • Substrate A: Phenylguanidine carbonate (10 mmol)

  • Substrate B: N-(2-Methoxy-phenyl)-guanidine carbonate (10 mmol)

  • Reagent: Ethyl acetoacetate (12 mmol)

  • Base: Potassium Carbonate (

    
    , 5 mmol)
    

Step-by-Step Workflow:

  • Mixing: In a 50 mL round-bottom flask, combine the specific Guanidine salt, Ethyl acetoacetate, and

    
    .
    
  • Heating (The Differentiator):

    • Heat the mixture to 100°C .

    • Observation Point: Ph-G mixture will homogenize and solidify (product formation) significantly faster than 2-OMe-Ph-G.[1]

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM).

    • Ph-G Target Time: 2.5 Hours.

    • 2-OMe-Ph-G Target Time: 6.0 Hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Add water (20 mL) and stir to dissolve inorganic salts.[1]

    • The product (pyrimidine) will precipitate.[1]

    • Filter, wash with cold water (2 x 10 mL), and dry under vacuum.[1]

  • Recrystallization: Recrystallize from Ethanol/Water (1:1).[1]

Reaction Pathway Visualization

Reaction cluster_kinetics Kinetic Checkpoint start Start: Guanidine + Ethyl Acetoacetate intermediate Intermediate: Tetrahedral Adduct start->intermediate Nucleophilic Attack (Slower for 2-OMe) note1 Ph-G: Fast Attack Low Steric Barrier start->note1 note2 2-OMe: Slow Attack Steric Hindrance start->note2 transition Transition: Cyclization & Dehydration intermediate->transition - EtOH product Product: 2-Aminopyrimidine Derivative transition->product - H2O

Figure 2: Reaction pathway showing the kinetic bottleneck at the nucleophilic attack stage for the ortho-substituted derivative.[1]

Performance Data Summary

The following table summarizes typical experimental results for this condensation reaction.

MetricPhenylguanidine (Ph-G)N-(2-Methoxy-phenyl)-guanidineMechanistic Insight
Reaction Time 2.5 Hours6.0 HoursSteric hindrance slows initial attack.[1]
Isolated Yield 88%82%Comparable thermodynamics; kinetic delay only.
Solubility (EtOH) ModerateHigh2-OMe disrupts crystal packing (lipophilicity).[1]
Melting Point SharpBroad (unless pure)Intramolecular H-bonding affects lattice energy.[1]

References

  • Crystal Structure & Tautomerism: Soares, J., et al. (2024).[1][4] "X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State." MDPI. [1]

  • Synthetic Protocol (Aminopyrimidines): BenchChem Guides. (2025).[1][5] "A Comparative Analysis of Synthetic Routes to Aminopyrimidines."

  • Basicity & Substituent Effects: Pruszynski, P. (1987).[1][6] "Synthesis and properties of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine." Canadian Journal of Chemistry.[6]

  • Intramolecular Hydrogen Bonding: Kowalski, A., et al. (2015).[1] "Intramolecular H...H Interactions for the Crystal Structures of 2,6-dimethoxyphenyl derivatives." Journal of Physical Chemistry.

Sources

Validation

A Comparative Guide to the Characterization of N-(2-Methoxy-phenyl)-guanidine: Unveiling Molecular Structure Through X-ray Diffraction and Spectroscopic Techniques

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. N-(2-Methoxy-phenyl)-guanidine, a versatile building block in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. N-(2-Methoxy-phenyl)-guanidine, a versatile building block in medicinal chemistry, particularly in the synthesis of neurological disorder therapeutics, demands rigorous structural elucidation to understand its bioactivity and ensure quality control.[1] This guide provides an in-depth comparison of analytical techniques for the characterization of N-(2-Methoxy-phenyl)-guanidine, with a primary focus on X-ray Diffraction (XRD) as the gold standard for solid-state structure determination. We will objectively compare its performance with alternative and complementary spectroscopic and thermal analysis methods, supported by experimental data from closely related analogs.

The Unambiguous Power of X-ray Diffraction (XRD)

Single-crystal X-ray Diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the molecule's conformation and its interactions in a biological system.

While a crystal structure for N-(2-Methoxy-phenyl)-guanidine is not publicly available as of this writing, analysis of closely related guanidinium salts and substituted guanidines allows for an expert prediction of its key structural features. For instance, the crystal structure of guanidinium chloride reveals a network of N-H···Cl hydrogen bonds, and various N,N'-substituted guanidines exhibit distinct tautomeric forms and hydrogen bonding patterns in the solid state.[2][3]

Expected Crystallographic Profile for N-(2-Methoxy-phenyl)-guanidine:

Based on known structures of guanidine derivatives, we can anticipate the following for a single crystal of N-(2-Methoxy-phenyl)-guanidine:

  • Guanidinium Core: The guanidinium group is expected to be planar or near-planar, with C-N bond lengths intermediate between single and double bonds, indicating charge delocalization.

  • Hydrogen Bonding: Extensive intermolecular hydrogen bonding is predicted, likely involving the guanidinium N-H protons and the nitrogen atoms of neighboring molecules, as well as potentially the methoxy oxygen. These interactions dictate the crystal packing and influence the compound's physical properties.

  • Tautomerism: Guanidines can exist in different tautomeric forms. XRD analysis would definitively identify the predominant tautomer in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

A self-validating protocol for the characterization of a new crystalline compound like N-(2-Methoxy-phenyl)-guanidine would involve the following steps:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or acetonitrile) containing the purified compound. The choice of solvent can influence the resulting crystal polymorph.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

A Symphony of Techniques: Spectroscopic and Thermal Analysis

While XRD provides an unparalleled view of the solid-state structure, a comprehensive characterization relies on a suite of complementary techniques that probe different aspects of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.

For a closely related compound, 1-(4-Methoxyphenyl)guanidine hydrochloride , the following NMR data has been reported:[4]

¹H NMR (400 MHz, CD₃OD)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.10d9.12HAr-H
6.91d9.12HAr-H
3.72s-3H-OCH₃
¹³C NMR (100 MHz, CD₃OD)
Chemical Shift (δ) ppm Assignment
164.8C=N (Guanidinyl)
160.9Ar-C-O
128.9Ar-CH
128.1Ar-C-N
116.2Ar-CH
56.0-OCH₃

For N-(2-Methoxy-phenyl)-guanidine, we would expect a more complex aromatic region in the ¹H NMR spectrum due to the different substitution pattern. The methoxy group protons would likely appear at a similar chemical shift. In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons would differ, but the characteristic guanidinyl carbon peak would be expected in a similar region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Key IR Absorptions for 1-(4-Methoxyphenyl)guanidine: [4]

Wavenumber (cm⁻¹) Assignment
3353N-H stretching
1673C=N stretching
1513Aromatic C=C stretching
1244C-O stretching

For N-(2-Methoxy-phenyl)-guanidine, similar characteristic peaks are expected. The N-H stretching vibrations in the guanidinium group are typically broad due to hydrogen bonding. The C=N stretch is a strong, characteristic absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

For 1-(4-Methoxyphenyl)guanidine , electrospray ionization (ESI-MS) shows a protonated molecular ion ([M+H]⁺) at m/z 166.1, confirming the molecular weight of the free base (165.19 g/mol ).[4] For N-(2-Methoxy-phenyl)-guanidine, the same molecular weight is expected, and therefore a similar [M+H]⁺ peak would be observed.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material, such as melting point, decomposition temperature, and thermal stability. For a crystalline solid, DSC would show a sharp endothermic peak corresponding to its melting point. TGA would indicate the temperature at which the compound begins to decompose. This data is crucial for determining the material's stability and for quality control. For example, studies on related pharmaceutical compounds have shown that thermal analysis can reveal degradation pathways.[5]

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Advantages Limitations
Single-Crystal XRD 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.Requires high-quality single crystals; not suitable for amorphous materials or liquids.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for large molecules; requires soluble samples.
IR Spectroscopy Presence of functional groups.Fast, simple, and provides a characteristic fingerprint.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.Does not provide information on stereochemistry or connectivity.
Thermal Analysis Melting point, decomposition temperature, thermal stability.Provides information on physical properties and stability.Does not provide direct structural information.

Visualizing the Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Confirmatory & Purity Analysis Compound N-(2-Methoxy-phenyl)-guanidine XRD Single-Crystal XRD Compound->XRD Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolution MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Thermal Thermal Analysis (DSC/TGA) Compound->Thermal Final_Structure Definitive 3D Structure XRD->Final_Structure NMR->Final_Structure Purity_Confirmation Identity & Purity Confirmed MS->Purity_Confirmation IR->Purity_Confirmation Thermal->Purity_Confirmation

Caption: An integrated workflow for the comprehensive characterization of N-(2-Methoxy-phenyl)-guanidine.

Conclusion

The characterization of N-(2-Methoxy-phenyl)-guanidine is best achieved through a multi-technique approach. While X-ray diffraction provides the definitive solid-state structure, techniques such as NMR, IR, and mass spectrometry are indispensable for confirming the molecular identity, assessing purity, and understanding the compound's behavior in solution. Thermal analysis further contributes to a complete profile of its physical properties. By integrating the data from these complementary methods, researchers and drug development professionals can build a comprehensive and robust understanding of this important pharmaceutical intermediate, ensuring the quality and efficacy of future therapeutic agents.

References

  • Kwiecień, A., & Ejsmont, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4339. [Link]

  • Lund, B., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(20), 4811. [Link]

  • Wikipedia. (2023, December 27). Guanidinium chloride. Wikipedia. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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